molecular formula C5H14Cl2N2 B1601577 (R)-2-Methylpiperazine dihydrochloride CAS No. 75336-89-9

(R)-2-Methylpiperazine dihydrochloride

Cat. No.: B1601577
CAS No.: 75336-89-9
M. Wt: 173.08 g/mol
InChI Key: XMUWOBYBMGVFIU-ZJIMSODOSA-N
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Description

(R)-2-Methylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C5H14Cl2N2 and its molecular weight is 173.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-2-Methylpiperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Methylpiperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-methylpiperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.2ClH/c1-5-4-6-2-3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUWOBYBMGVFIU-ZJIMSODOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70493940
Record name (2R)-2-Methylpiperazine--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75336-89-9
Record name (2R)-2-Methylpiperazine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70493940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-methylpiperazine dihydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of Chiral Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties and Applications of (R)-2-Methylpiperazine Dihydrochloride

In the landscape of contemporary medicinal chemistry, the demand for stereochemically pure building blocks is paramount. Chiral scaffolds serve as the foundational architecture for a vast array of therapeutic agents, where specific stereoisomers often dictate pharmacological efficacy and safety profiles. Among these crucial synthons, (R)-2-Methylpiperazine dihydrochloride holds a place of distinction. This molecule, a chiral derivative of piperazine, offers a unique combination of structural rigidity, conformational constraint, and versatile chemical reactivity. Its two nitrogen atoms, with differing steric and electronic environments, provide differential handles for synthetic elaboration, making it an invaluable intermediate in the construction of complex, biologically active molecules.[1][2]

This guide, intended for researchers, medicinal chemists, and drug development scientists, provides a comprehensive overview of the core chemical properties, reactivity, and strategic applications of (R)-2-Methylpiperazine dihydrochloride. We will delve into its physicochemical characteristics, analytical methodologies for its characterization, its role as a key building block in pharmaceutical synthesis, and the critical safety considerations for its handling and use.

PART 1: Core Chemical and Physical Properties

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. (R)-2-Methylpiperazine dihydrochloride is a salt, which significantly influences its physical characteristics compared to its free base form. The dihydrochloride salt formation protonates the two basic nitrogen atoms of the piperazine ring, enhancing the compound's crystallinity and solubility in aqueous media, a feature that is often advantageous for handling and certain reaction conditions.[3]

Structural and Molecular Identifiers

A precise identification of the molecule is critical for regulatory and scientific accuracy. The key identifiers for (R)-2-Methylpiperazine dihydrochloride are summarized below.

PropertyValueSource
IUPAC Name (2R)-2-methylpiperazine;dihydrochloridePubChem[4]
CAS Number 75336-89-9PubChem[4]
Molecular Formula C₅H₁₄Cl₂N₂PubChem[4]
Molecular Weight 173.08 g/mol PubChem[4]
Canonical SMILES C[C@@H]1CNCCN1.Cl.ClPubChem[4]
InChI Key XMUWOBYBMGVFIU-ZJIMSODOSA-NPubChem[4]
Physicochemical Data

The physical properties dictate the compound's behavior in different environments, from storage to reaction vessels. It is crucial to distinguish between the properties of the dihydrochloride salt and the corresponding free base, (R)-2-Methylpiperazine.

PropertyValueRemarksSource
Physical Form SolidCrystalline solid is typical for salts.Sigma-Aldrich
Melting Point 86-91°CData for the analogous (S)-hydrochloride salt.Smolecule[3]
Boiling Point 153.2 ± 8.0°C at 760 mmHgData for the free base (2-Methylpiperazine).Smolecule[3]
Solubility Freely soluble in waterThe hydrochloride form enhances aqueous solubility. The free base is soluble in water and various organic solvents.Smolecule[3], Career Henan Chemical Co.[1]
Storage Temperature 2-8°C, Inert atmosphereRecommended for maintaining stability and purity.Sigma-Aldrich

PART 2: Reactivity Profile and Synthetic Utility

The synthetic value of (R)-2-Methylpiperazine lies in the reactivity of its piperazine core. The two nitrogen atoms—one secondary and adjacent to the chiral center (N1), and the other secondary and more sterically accessible (N4)—can be functionalized selectively. This differential reactivity is the cornerstone of its utility, allowing for the stepwise and controlled introduction of various substituents.

The primary reactions involving the piperazine nitrogens are nucleophilic substitutions, such as:

  • N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce alkyl groups.

  • N-Acylation: Reaction with acid chlorides or anhydrides to form amides, a common linkage in pharmaceuticals.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to introduce aryl or heteroaryl moieties.

The methyl group at the C2 position provides a crucial steric and stereoelectronic influence, directing the conformation of the ring and influencing the reactivity of the adjacent N1 nitrogen. This inherent chirality is transferred to the final molecule, making it a powerful tool for asymmetric synthesis.

G cluster_0 Core Reagent cluster_2 Functionalized Products R_2MP_dihydrochloride (R)-2-Methylpiperazine dihydrochloride Alkylation N-Alkylation (R-X) R_2MP_dihydrochloride->Alkylation Acylation N-Acylation (RCOCl) R_2MP_dihydrochloride->Acylation Arylation N-Arylation (Ar-X, Pd/Cu cat.) R_2MP_dihydrochloride->Arylation ReductiveAmination Reductive Amination (RCHO, [H]) R_2MP_dihydrochloride->ReductiveAmination Product_Alkyl N-Alkyl Derivative Alkylation->Product_Alkyl Product_Acyl N-Acyl Derivative (Amide) Acylation->Product_Acyl Product_Aryl N-Aryl Derivative Arylation->Product_Aryl Product_Reductive N-Alkyl Derivative ReductiveAmination->Product_Reductive

Caption: Key synthetic transformations of the (R)-2-Methylpiperazine core.

PART 3: Application in Drug Design and Medicinal Chemistry

The piperazine motif is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[5][6] Its ability to engage in hydrogen bonding and its basic nature make it ideal for interacting with biological targets and improving the pharmacokinetic properties of drug candidates. The chiral 2-methyl substitution provides an additional vector for optimizing potency and selectivity.

(R)-2-Methylpiperazine dihydrochloride is a key intermediate in the synthesis of a wide range of therapeutics, including:

  • Anticancer Agents: Used to build molecules that target kinases or other proteins involved in cell proliferation.[1][6]

  • Antiviral Drugs: Serves as a core for HIV protease inhibitors and other antiviral compounds.[1][2]

  • Central Nervous System (CNS) Agents: The piperazine structure is common in drugs targeting serotonin or dopamine receptors for conditions like anxiety and depression.[3][7]

  • Antibiotics: Incorporated into novel antibacterial agents, such as quinolone and oxazolidinone derivatives.[2]

The incorporation of this chiral synthon can significantly improve a drug's stability and bioavailability, ultimately leading to better therapeutic outcomes.[1]

G cluster_0 Starting Materials cluster_1 Synthetic Steps cluster_2 Final Product R_2MP (R)-2-Methylpiperazine dihydrochloride Step1 Step 1: N-Arylation (e.g., Buchwald-Hartwig) R_2MP->Step1 Scaffold Pharmacophore A (e.g., Aryl Halide) Scaffold->Step1 Sidechain Pharmacophore B (e.g., Acyl Chloride) Step2 Step 2: N-Acylation Sidechain->Step2 Intermediate N-Aryl Intermediate Step1->Intermediate FinalDrug Final Drug Candidate Step2->FinalDrug Intermediate->Step2

Caption: Logical workflow for incorporating the synthon into a drug candidate.

PART 4: Analytical and Characterization Protocols

Ensuring the identity, purity, and stereochemical integrity of (R)-2-Methylpiperazine dihydrochloride is essential. A multi-technique approach is typically employed for comprehensive characterization.

Common Analytical Methods

A variety of analytical methods are used to characterize piperazine and its derivatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, confirming the connectivity of atoms and the presence of the methyl group. Chiral shift reagents can be used to confirm enantiomeric purity.

  • Mass Spectrometry (MS): Used to determine the molecular weight of the free base. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful for separating and identifying the compound in complex mixtures.[8][9]

  • Gas Chromatography (GC): A validated GC method can be used for the quantitative determination of purity and the detection of related impurities.[10]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC columns can be used to resolve and quantify the (R) and (S) enantiomers, providing a precise measure of enantiomeric excess (e.e.).

Experimental Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol outlines a general, self-validating method for determining the purity of (R)-2-Methylpiperazine, typically after converting the dihydrochloride salt to the more volatile free base.

Objective: To quantify the purity of (R)-2-Methylpiperazine and identify potential volatile impurities.

1. Sample Preparation (Free Base Conversion): a. Accurately weigh ~50 mg of (R)-2-Methylpiperazine dihydrochloride into a 10 mL vial. b. Add 2 mL of deionized water to dissolve the salt completely. c. Add 2 mL of dichloromethane (DCM) as the extraction solvent. d. Basify the aqueous layer by adding 1 M NaOH dropwise while vortexing until the pH is >12 (confirm with pH paper). This neutralizes the HCl and deprotonates the piperazine nitrogens. e. Cap the vial and vortex vigorously for 2 minutes to extract the free base into the organic layer. f. Allow the layers to separate. Carefully transfer the bottom organic (DCM) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water. g. Transfer the dried DCM solution to a GC vial for analysis.

2. GC Method Parameters: a. Instrument: Agilent GC system with a Flame Ionization Detector (FID). b. Column: DB-17 or similar mid-polarity column (30 m x 0.53 mm ID, 1.0 µm film thickness).[10] c. Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[10] d. Injector Temperature: 250°C.[10] e. Detector Temperature: 260°C.[10] f. Injection Volume: 1.0 µL. g. Oven Temperature Program:

  • Initial temperature: 150°C, hold for 5 minutes.
  • Ramp: Increase to 250°C at a rate of 30°C/min.
  • Hold at 250°C for 2 minutes.[10]

3. Data Analysis: a. Integrate all peaks in the resulting chromatogram. b. Calculate the purity of (R)-2-Methylpiperazine by the area percent method: Purity (%) = (Area of the main peak / Total area of all peaks) x 100 c. The method is self-validating through the use of a well-characterized column and standardized conditions, with peak shape and retention time serving as internal checks.

PART 5: Safety, Handling, and Storage

Proper handling of (R)-2-Methylpiperazine dihydrochloride and its free base is critical to ensure laboratory safety. The compound and its derivatives can be corrosive and cause irritation.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[11]

  • Handling: Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood.[12][13] Avoid contact with skin and eyes.[11][14] Wash hands thoroughly after handling.[11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13] Store locked up.[13] It is incompatible with strong oxidizing agents and strong acids.[12]

  • Spills: In case of a spill, avoid generating dust.[14] Use non-sparking tools to collect the material into a suitable container for disposal.[12][14]

  • First Aid:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[12]

    • Skin: Wash off immediately with soap and plenty of water.[12]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[12]

Conclusion

(R)-2-Methylpiperazine dihydrochloride is more than a simple chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its defined stereochemistry, coupled with the versatile reactivity of the piperazine ring, provides a reliable and efficient pathway to chiral drug candidates. A thorough understanding of its chemical properties, reactivity, and handling requirements, as detailed in this guide, is the foundation for its successful and safe application in the innovative and demanding field of drug discovery.

References

  • 2-Methylpiperazine - Career Henan Chemical Co. (2025). Retrieved January 26, 2024, from [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC. (n.d.). Retrieved January 26, 2024, from [Link]

  • Chemical Properties of 2-Methylpiperidine (CAS 109-05-7) - Cheméo. (n.d.). Retrieved January 26, 2024, from [Link]

  • (2R)-2-methylpiperazine dihydrochloride | C5H14Cl2N2 | CID 12359499 - PubChem. (n.d.). Retrieved January 26, 2024, from [Link]

  • SAFETY DATA SHEET - 2-Methylpiperazine. (2025, December 18). Retrieved January 26, 2024, from [Link]

  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives - Google Patents. (n.d.).
  • A Review on Analytical Methods for Piperazine Determination. (2024). Retrieved January 26, 2024, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. (2020, May 6). Retrieved January 26, 2024, from [Link]

  • Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances - ResearchGate. (n.d.). Retrieved January 26, 2024, from [Link]

  • An optimised gas chromatographic–mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arypiperazine based drugs - RSC Publishing. (n.d.). Retrieved January 26, 2024, from [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery - ResearchGate. (2025). Retrieved January 26, 2024, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (n.d.). Retrieved January 26, 2024, from [Link]

Sources

An In-Depth Technical Guide to (R)-2-Methylpiperazine Dihydrochloride: A Cornerstone Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Profile and Physicochemical Properties

(R)-2-Methylpiperazine dihydrochloride is the hydrochloride salt form of (R)-2-Methylpiperazine. The addition of two equivalents of hydrochloric acid protonates the two basic nitrogen atoms of the piperazine ring, significantly enhancing the compound's stability and aqueous solubility, which simplifies its handling, storage, and use in various reaction conditions, particularly in aqueous or protic solvents.

The chirality at the C2 position, with the methyl group in the (R)-configuration, is the most critical feature of this molecule. This stereocenter is fundamental for creating specific three-dimensional molecular architectures required for selective interaction with biological targets like enzymes and receptors.

Table 1: Physicochemical and Identification Properties of (R)-2-Methylpiperazine Dihydrochloride

PropertyValueSource(s)
Molecular Formula C₅H₁₄Cl₂N₂[1]
Molecular Weight 173.08 g/mol [1]
IUPAC Name (2R)-2-methylpiperazine;dihydrochloride[1]
CAS Number 75336-89-9[1]
Appearance Typically a white to off-white solid or crystalline powderInferred from related compounds[2]
Solubility Soluble in water, enhancing its utility in various reaction media[2]
Hydrogen Bond Donors 4[1]
Hydrogen Bond Acceptors 2[1]
Parent Compound (Free Base) (R)-(-)-2-Methylpiperazine (CAS: 75336-86-6)[3]
Molecular Weight (Free Base) 100.16 g/mol [3]
Melting Point (Free Base) 91-93 °C

The Strategic Importance in Medicinal Chemistry

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. Its two nitrogen atoms provide ideal handles for chemical modification, allowing for the fine-tuning of a drug candidate's pharmacological and pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.[4]

The introduction of a chiral methyl group, as in (R)-2-methylpiperazine, serves several key purposes:

  • Stereo-specific Interactions: The methyl group acts as a steric constraint, orienting the rest of the molecule to fit precisely into a chiral binding pocket of a biological target. This enantiomeric specificity is crucial for enhancing potency and reducing off-target effects that could arise from the corresponding (S)-enantiomer.

  • Improved Pharmacokinetics: The methyl group can shield the adjacent nitrogen atom from metabolic enzymes (e.g., cytochrome P450s), potentially reducing the rate of metabolism and improving the drug's half-life.

  • Modulation of Basicity: The electron-donating nature of the methyl group can subtly influence the pKa of the nitrogen atoms, which can impact the molecule's solubility, cell permeability, and receptor binding affinity.

This building block is a valuable synthon for a wide range of therapeutic areas, including the development of quinoline antibacterials, antivirals, anticancer agents, and treatments for central nervous system disorders.[5]

Synthesis and Quality Control Workflow

The synthesis of enantiomerically pure (R)-2-methylpiperazine is a critical process that underpins its utility. While multiple synthetic routes exist, a common strategy involves the cyclization of a chiral precursor.

G cluster_0 Step 1: Chiral Precursor Preparation cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection & Salt Formation A Chiral Alanine Derivative (e.g., (R)-Alaninol) B Introduction of Second Nitrogen Precursor A->B Reaction with protected aminoethylating agent C Intramolecular Cyclization (Formation of Piperazine Ring) B->C Base-mediated condensation D Removal of Protecting Groups (e.g., Boc, Cbz) C->D Purification of protected intermediate E (R)-2-Methylpiperazine (Free Base) D->E Acidic or hydrogenolysis conditions F Treatment with HCl E->F In an appropriate solvent (e.g., Isopropanol, Ether) G (R)-2-Methylpiperazine Dihydrochloride (Final Product) F->G

Caption: Generalized synthetic workflow for (R)-2-Methylpiperazine Dihydrochloride.

Experimental Protocol: Quality Control via Chiral HPLC

Ensuring the enantiomeric purity of the final product is paramount. A self-validating protocol using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is standard.

Objective: To determine the enantiomeric excess (e.e.) of (R)-2-Methylpiperazine.

Methodology:

  • Column Selection: A chiral stationary phase (CSP) column, such as one based on a cellulose or amylose derivative (e.g., Chiralcel® OD-H or Chiralpak® AD-H), is chosen. The selection is critical as the CSP's chiral environment enables differential interaction with the two enantiomers.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the (R)-2-Methylpiperazine dihydrochloride sample.

    • Dissolve in a suitable solvent mixture, typically the mobile phase, to a final concentration of 1 mg/mL.

    • Causality: The dihydrochloride salt is converted to the free base in situ or derivatized (e.g., with benzoyl chloride) to improve its chromatographic behavior and interaction with the CSP. For this protocol, we assume derivatization is not required for separation on the selected column.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of a non-polar solvent like Hexane and a polar alcohol like Isopropanol (e.g., 90:10 v/v), often with a small amount of an amine additive like diethylamine (DEA) (e.g., 0.1%).

    • Causality: The amine additive is crucial for obtaining sharp, symmetrical peaks by masking residual acidic silanol groups on the silica support of the CSP, preventing tailing of the basic analyte.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 25 °C.

  • Validation and Analysis:

    • Inject a racemic (50:50) sample of 2-methylpiperazine to confirm the elution order and resolution of the (R) and (S) enantiomers.

    • Inject the sample of (R)-2-Methylpiperazine.

    • Calculate the enantiomeric excess using the peak areas (A) of the two enantiomers: e.e. (%) = [(A(R) - A(S)) / (A(R) + A(S))] x 100

  • Trustworthiness Check: The system is considered self-validating if the racemic standard shows two well-resolved peaks with approximately equal areas, and the sample shows a major peak corresponding to the (R)-enantiomer with a retention time matching the standard. A purity level of >99% e.e. is typically required for pharmaceutical applications.

Handling, Storage, and Safety

As a Senior Application Scientist, I cannot overstate the importance of proper laboratory practice. While this compound is a valuable tool, it requires respectful handling.

  • Handling:

    • Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[7]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[8]

    • Avoid creating dust. Use non-sparking tools when handling larger quantities.[6][8]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.[6][8]

    • The dihydrochloride salt is hygroscopic; exposure to moisture should be minimized to prevent clumping and degradation.

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[9]

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

(R)-2-Methylpiperazine dihydrochloride is far more than a simple chemical reagent; it is an enabling tool in the rational design of sophisticated, stereochemically defined pharmaceuticals. Its value lies in the precise three-dimensional orientation it imparts to drug candidates, which is essential for achieving high potency and selectivity. Understanding its core properties, the rationale behind its synthesis and purification, and proper handling protocols are fundamental for any researcher or drug development professional aiming to leverage this critical building block to its full potential.

References

  • (2R)-2-methylpiperazine dihydrochloride . PubChem. Available at: [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery . ResearchGate. Available at: [Link]

  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 . PubMed Central. Available at: [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor . PubMed Central. Available at: [Link]

  • Method for the preparation of piperazine and its derivatives. Google Patents.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization . MDPI. Available at: [Link]

  • Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance . ResearchGate. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents . MDPI. Available at: [Link]

Sources

A Technical Guide to the Solubility of (R)-2-Methylpiperazine Dihydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: (R)-2-Methylpiperazine dihydrochloride is a chiral building block crucial in modern drug development. However, its utility is often hampered by a significant lack of documented solubility data in non-aqueous media, a critical parameter for reaction optimization, purification, and formulation. This technical guide addresses this knowledge gap not by presenting non-existent data, but by providing researchers with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this and similar amine hydrochlorides in organic solvents. We will explore the fundamental physicochemical principles governing the dissolution of ionic salts in organic media and provide a robust, field-proven experimental protocol for generating reliable solubility data.

The Physicochemical Challenge: Dissolving Ionic Salts in Organic Solvents

(R)-2-Methylpiperazine dihydrochloride is a highly polar, ionic salt. Its dissolution is an energetic balancing act between two key forces: Lattice Energy and Solvation Energy .[1][2][3]

  • Lattice Energy (ΔH_lattice_): This is the strong electrostatic energy that holds the positively charged piperazinium cations and the negatively charged chloride anions together in a rigid crystal lattice. This energy must be overcome for the salt to dissolve.[1][2]

  • Solvation Energy (ΔH_solvation_): This is the energy released when solvent molecules arrange themselves around the individual ions, stabilizing them in solution. For dissolution to be favorable, the solvation energy must be greater than the lattice energy.[1][2]

The core challenge is that most organic solvents are significantly less effective at solvating dissociated ions compared to water. This is due to lower polarity, lower dielectric constants, and a reduced ability to form strong hydrogen bonds. Consequently, amine hydrochlorides are often sparingly soluble in many common organic solvents.[4]

G cluster_solid Solid Crystal Lattice cluster_solution Solution Solid (R)-2-Methylpiperazine Dihydrochloride (Solid Crystal) IonPair Solvated Ion Pair Solid->IonPair Overcoming Lattice Energy (ΔH_lattice_) (Energy Input) Ions Dissociated & Solvated Ions (Cation+ & 2x Anion-) IonPair->Ions Ion Separation & Solvation (ΔH_solvation_) (Energy Released) Result Dissolution Occurs Ions->Result If ΔH_solvation_ > ΔH_lattice_

Caption: Energetic requirements for the dissolution of an ionic salt.

Predictive Framework and Analog Compound Analysis

While specific quantitative data for (R)-2-Methylpiperazine dihydrochloride is scarce, we can make informed predictions by examining related compounds and understanding solvent properties.

The Critical Role of the Solvent

The choice of solvent is paramount. Key properties influencing its ability to dissolve an amine salt include:

  • Polarity & Dielectric Constant: Highly polar solvents with high dielectric constants are better at shielding the separated ions from each other, preventing them from recombining and precipitating.

  • Hydrogen Bonding Capability: Protic solvents (e.g., alcohols) that can act as hydrogen bond donors are particularly effective at solvating the chloride anions. Aprotic polar solvents (e.g., DMSO, DMF) primarily solvate the cation.

  • Acidity/Basicity: The inherent acidic or basic nature of a solvent can influence the equilibrium.[5] In basic solvents, there's a possibility of deprotonating the piperazinium cation, converting it to the free base which has drastically different solubility characteristics.

Comparative Solubility of Analogous Compounds

To establish a reasonable starting point for experimentation, consider the known solubility of structurally similar compounds. The free base, 2-methylpiperazine, is readily soluble in water and various organic solvents.[6] The parent compound, piperazine, and its dihydrochloride salt offer valuable clues.

CompoundWaterMethanolEthanolBenzene / Heptane
Piperazine (Free Base) Readily SolubleReadily Soluble[7]SolubleSlightly Soluble[7]
Piperazine Dihydrochloride Freely Soluble[8][9]Slightly Soluble[8]Slightly Soluble[8]Insoluble (Predicted)
(R)-2-Methylpiperazine (Free Base) Soluble (Predicted)Soluble (Predicted)Soluble (Predicted)Sparingly Soluble (Predicted)
(R)-2-Methylpiperazine Dihydrochloride (Target) Highly Soluble (Predicted) Very Slightly to Slightly Soluble (Predicted) Very Slightly Soluble (Predicted) Insoluble (Predicted)

Interpretation: The data clearly shows that converting the amine to its dihydrochloride salt dramatically increases aqueous solubility but severely decreases its solubility in less polar organic solvents like alcohols.[4][8] We can confidently predict that (R)-2-Methylpiperazine dihydrochloride will follow this trend, exhibiting its highest solubility in the most polar protic solvents (after water) and being practically insoluble in non-polar hydrocarbons.

Experimental Protocol: Thermodynamic Solubility Determination via Isothermal Shake-Flask Method

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the Isothermal Shake-Flask method.[10][11][12] This protocol is designed to be a self-validating system, ensuring that true equilibrium is reached and measured accurately.

Principle

An excess amount of the solid compound is agitated in the test solvent at a constant temperature for a sufficient period to allow the solution to reach equilibrium (saturation). The resulting saturated solution is then separated from the undissolved solid and the concentration of the dissolved compound is determined analytically, typically by HPLC.[10][11][13]

Materials and Reagents
  • (R)-2-Methylpiperazine dihydrochloride (purity >98%)

  • Selected Organic Solvents (HPLC grade or equivalent)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate for the solvent)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV, ELSD, or MS)

Experimental Workflow Diagram

G prep 1. Preparation Add excess solid to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil settle 3. Settling Allow vials to stand undisturbed at temperature for ~2 hours. equil->settle sample 4. Sampling & Filtration Carefully withdraw supernatant. Filter immediately through a 0.22 µm syringe filter. settle->sample dilute 5. Dilution Accurately dilute the filtrate with mobile phase to fall within the calibration curve range. sample->dilute analyze 6. Analysis Quantify concentration using a validated HPLC method. dilute->analyze calc 7. Calculation Solubility (mg/mL) = (Concentration from HPLC) x (Dilution Factor) analyze->calc

Caption: Step-by-step workflow for the Isothermal Shake-Flask method.

Step-by-Step Methodology
  • Preparation: To a series of glass vials, add an excess amount of (R)-2-Methylpiperazine dihydrochloride (e.g., 10-20 mg). The solid should be clearly visible after equilibration.

  • Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate for a minimum of 24 hours. To ensure equilibrium has been reached, time points such as 24h, 48h, and 72h can be taken. Equilibrium is confirmed when the measured solubility does not change between later time points.[10]

  • Separation: After equilibration, remove the vials and allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.

  • Dilution: Perform an accurate, documented dilution of the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC method. A calibration curve must be prepared using standards of known concentration. High-performance liquid chromatography (HPLC) is the most commonly used analytical tool for the analysis of saturated solutions.[11]

Practical Considerations and Troubleshooting

  • Kinetic vs. Thermodynamic Solubility: This protocol measures thermodynamic solubility. Be aware that rapid, "kinetic" solubility tests can sometimes yield higher, but metastable, values.[12][14]

  • Solvent Purity: The presence of small amounts of water in organic solvents can dramatically increase the solubility of hydrochloride salts. Always use high-purity, dry solvents for accurate results.

  • pH Effects: While pH is a primary consideration in aqueous solutions, the concept is more complex in non-aqueous media.[5][15][16] However, the presence of acidic or basic impurities in the solvent can still impact the salt's integrity.

  • Salt Disproportionation: In some solvent systems, a dihydrochloride salt can disproportionate into a mixture of the monohydrochloride, free base, and solvated HCl. Analysis of the solid residue post-experiment (e.g., by XRPD) is recommended to confirm the solid form remained unchanged.[17][18]

Conclusion

While direct solubility data for (R)-2-Methylpiperazine dihydrochloride in organic solvents is not widely published, a robust scientific approach allows for its effective use in research and development. By understanding the interplay of lattice and solvation energies, analyzing the behavior of analogous compounds, and employing a validated experimental method like the Isothermal Shake-Flask protocol, researchers can generate the high-quality, reliable data needed to advance their projects. This guide provides the theoretical foundation and practical tools necessary to confidently navigate the solubility challenges associated with this important pharmaceutical building block.

References

  • Vertex AI Search. Piperazine dihydrochloride - Solubility of Things.
  • G. Amphray Laboratories. Piperazine Dihydrochloride.docx.
  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4837, Piperazine. PubChem. Available from: [Link]

  • PureSynth. Piperazine Dihydrochloride 98.0%.
  • University of Waterloo. Solubility of Organic Compounds.
  • Eller K, Henkes E. Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (2005).
  • LookChem. Cas 637027-25-9,(R)-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER DIHYDROCHLORIDE.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • YouTube. Predicting the Solubility of Ionic Compounds. (2021-07-03).
  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2019-09-01).
  • McGraw-Hill. Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 14th Edition.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 12359499, (2R)-2-methylpiperazine dihydrochloride. PubChem. Available from: [Link]

  • Quora. Why is solvation energy greater than lattice energy to dissolve an ionic compound?. (2021-08-28).
  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018-08-31).
  • Scribd. Vogel - A Text-Book of Practical Organic Chemistry.
  • GFS Chemicals. Acid-Base Titrations - NONAQUEOUS SOLVENTS.
  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026-01-22).
  • Chemistry LibreTexts. 4.5: Solubility of Ionic Compounds. (2023-02-26).
  • Sciencemadness.org. Solubility of organic amine salts. (2011-07-19).
  • Farmasi. Goodman & Gilman's The Pharmacological Basis of Therapeutics.
  • Saraswati Institute of Pharmaceutical Sciences. Non Aqueous Acid-Base Titration.
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024-12-09).
  • Chemistry LibreTexts. 6.6: Lattice Energy and Solubility. (2025-08-04).
  • Longman Group UK. Vogel's Textbook of Practical Organic Chemistry, 5th Edition. (1989).
  • ResearchGate. No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. (2025-12-09).
  • Sigma-Aldrich. Solubility Rules for Ionic Compounds.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Pediaa.Com. What is the Difference Between Lattice Energy and Solvation Energy. (2023-07-30).
  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules.
  • Chemistry LibreTexts. 2.6.2: 2.5.2 Non-Aqueous Acid/Base Systems. (2023-09-14).
  • BioAssay Systems. Solubility Testing – Shake Flask Method.
  • Difference Wiki. Solvation Energy vs. Lattice Energy: What's the Difference?. (2024-01-26).
  • McGraw-Hill Education. Goodman and Gilman's The Pharmacological Basis of Therapeutics, Twelfth Edition. (2011).
  • Quora. Why do amines dissolve in hydrochloric acid?. (2017-03-01).
  • Chemistry LibreTexts. 3.5: Chemical Properties of Amines. Bases and Salt Formation.. (2022-02-18).
  • PubMed. Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. (2017). Available from: [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
  • Metrohm. Nonaqueous titration of weak bases with perchloric acid.
  • Semantic Scholar. Vogel's Textbook of Practical Organic Chemistry. Available from: [Link]

  • Chem1.com. Energy in a Dissolving Salt.
  • Reddit. Info on Vogel's Textbook of Practical Organic Chemistry. (2021-06-28).
  • Goodreads. Goodman & Gilman's The Pharmacological Basis Of Therapeutics.
  • VitalSource. Goodman and Gilman's The Pharmacological Basis of Therapeutics, Twelfth Edition.
  • Cheméo. Chemical Properties of 2-Methylpiperidine (CAS 109-05-7).
  • Career Henan Chemical Co. 2-Methylpiperazine. (2025-08-13).

Sources

Technical Guide: Stability Profile and Storage Protocols for (R)-2-Methylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

(R)-2-Methylpiperazine dihydrochloride (CAS: 75336-89-9) is the stable salt form of the chiral synthon (R)-2-methylpiperazine. While the dihydrochloride salt offers significantly improved thermal stability and oxidation resistance compared to its free base counterpart, it introduces a critical vulnerability: hygroscopicity .

This guide defines the operational boundaries for handling this compound. The core thesis is that moisture management is the single most critical variable in maintaining the chemical integrity of this reagent. Failure to control humidity leads to deliquescence, which disrupts stoichiometry in synthesis and accelerates potential hydrolysis or racemization pathways in solution.

Part 2: Chemical Profile & Physicochemical Properties[1]

Understanding the fundamental properties of the salt form is prerequisite to designing a storage protocol. The dihydrochloride lattice stabilizes the volatile and air-sensitive amine, but this lattice energy is easily overcome by hydration energy.

Table 1: Physicochemical Specifications
PropertySpecificationTechnical Note
Compound Name (R)-2-Methylpiperazine DihydrochlorideR-isomer specific; 2HCl salt
CAS Number 75336-89-9distinct from free base (75336-86-6)
Molecular Weight 173.08 g/mol Stoichiometry includes 2 HCl molecules
Appearance White to off-white crystalline powderYellowing indicates oxidation/degradation
Melting Point > 300°C (decomposition)Significantly higher than free base (91-93°C)
Solubility Highly soluble in water; Soluble in MethanolInsoluble in non-polar solvents (Hexane, Ether)
Chirality (R)-EnantiomerEnantiomeric Excess (ee) > 98% is standard
Hygroscopicity High Deliquescent at high relative humidity (>60%)
pKa ~5.6 and ~9.8 (piperazine ring)Values typical for piperazine derivatives

Part 3: Stability Analysis & Degradation Mechanisms

The Hygroscopic Threat (Moisture-Induced Instability)

The dihydrochloride salt is thermodynamically stable in a dry lattice. However, upon exposure to atmospheric moisture, the surface adsorbs water, eventually forming a hydrate or dissolving into a concentrated solution (deliquescence).

  • Consequence: Weighing errors (mass includes water, not just reagent), clumping, and facilitation of proton exchange which may lead to slow racemization over extended periods in solution.

Thermal Stability

In its dry state, the compound is thermally robust, stable up to its decomposition point (>300°C).

  • Risk: Thermal degradation is negligible at standard storage temperatures (15–30°C) unless the material is wet. Moisture lowers the activation energy for hydrolysis and ring-opening reactions at elevated temperatures.

Chemical Incompatibility
  • Oxidizing Agents: Incompatible.[1][2] While the N-atoms are protonated (protecting them from oxidation), strong oxidizers can still attack the carbon skeleton.

  • Aldehydes/Ketones: In solution (especially if pH is adjusted), the amine can react to form imines/enamines.

  • Base Sensitivity: Contact with strong bases (NaOH, KOH) will liberate the free base, which is volatile (sublimes) and reacts rapidly with atmospheric CO₂ to form carbamates.

Part 4: Storage & Handling Protocols[8][9][10][11][12]

This section details a "Dry-Chain" protocol. This is a self-validating system where the integrity of the container seal serves as the primary quality indicator.

Protocol A: Long-Term Storage

Objective: Prevent moisture ingress over months/years.

  • Primary Container: Glass or high-density polyethylene (HDPE) bottle with a Teflon-lined screw cap.

  • Secondary Barrier: Heat-sealed Mylar bag or vacuum-sealed polyethylene bag containing a desiccant pack (Silica gel or Molecular Sieves).

  • Environment:

    • Temperature: Ambient (15–25°C) is acceptable if strictly dry. Refrigeration (2–8°C) is preferred to slow kinetic degradation but increases condensation risk upon opening.

    • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

Protocol B: Handling & Dispensing

Objective: Minimize exposure time to ambient atmosphere.[1][2][3][4][5][6][7]

  • Equilibration: If stored cold, allow the container to warm to room temperature before opening. This prevents condensation from forming on the cold solid.

  • Environment: Weighing should ideally occur in a glove box or a hood with low humidity.

  • Tools: Use anti-static spatulas.

  • Resealing: Purge the headspace of the bottle with dry Nitrogen or Argon before resealing. Parafilm the cap.

Visualization: Storage Decision Logic

The following diagram illustrates the logical flow for handling incoming shipments and daily usage to ensure stability.

StorageProtocol Start Incoming Shipment (R)-2-Methylpiperazine 2HCl CheckSeal Inspect Seal & Appearance (White Powder?) Start->CheckSeal PassInspect Passes Inspection CheckSeal->PassInspect Free flowing FailInspect Clumped/Yellow CheckSeal->FailInspect Wet/Discolored StorageCond Select Storage Mode PassInspect->StorageCond Reject Quarantine / Reject FailInspect->Reject RoomTemp Room Temp (15-25°C) Desiccator Cabinet StorageCond->RoomTemp Short Term (<1 Month) ColdStorage Cold Storage (2-8°C) Sealed w/ Desiccant StorageCond->ColdStorage Long Term (>1 Month) Usage Dispensing Protocol RoomTemp->Usage WarmUp Equilibrate to RT (Prevent Condensation) ColdStorage->WarmUp InertPurge Purge Headspace (N2/Ar) & Reseal Usage->InertPurge WarmUp->Usage InertPurge->StorageCond Return to Storage

Figure 1: Decision logic for the intake, storage, and dispensing of hygroscopic hydrochloride salts.

Part 5: Quality Control & Validation Methods

To validate the stability of the compound, use the following analytical techniques.

Table 2: Analytical Validation Matrix
Test MethodParameter MeasuredAcceptance Criteria
Visual Inspection Physical StateFree-flowing white powder. No yellowing or clumping.[8]
Karl Fischer (KF) Water Content< 1.0% w/w (or per supplier CoA). Increases indicate seal failure.
Chiral HPLC Enantiomeric Purity> 98.0% ee.[9] Check for racemization (S-isomer).
AgNO₃ Titration Chloride ContentConsistent with theoretical ~40.9% Cl⁻ (confirming 2HCl stoichiometry).
¹H-NMR (D₂O) Chemical StructureConfirm methyl doublet and piperazine ring protons; absence of extra peaks.
Visualization: Degradation Risk Pathway

This diagram maps how environmental failures lead to specific chemical consequences.

DegradationPathway Moisture Moisture Exposure (>60% RH) Deliquescence Deliquescence (Formation of concentrated acid soln) Moisture->Deliquescence Rapid Hydrolysis Hydrolysis Risk (Ring Opening - Rare) Deliquescence->Hydrolysis Long term storage wet WeighingError Stoichiometric Error (Under-dosing Reagent) Deliquescence->WeighingError Primary Issue Oxidation Oxidation (Slow) (N-Oxide formation) Deliquescence->Oxidation Facilitates Heat Heat (>40°C) Heat->Oxidation Accelerates

Figure 2: Mechanistic pathway of degradation focusing on moisture as the catalyst for physical and chemical failure.

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12359499, (2R)-2-methylpiperazine dihydrochloride. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-methylpiperazine.[10] Retrieved from [Link][10]

Sources

Technical Guide: Spectroscopic Profiling of (R)-2-Methylpiperazine Dihydrochloride

[1]

Chemical Identity & Profile

Before spectroscopic analysis, verify the specific form of the starting material. The dihydrochloride salt is hygroscopic and exhibits distinct spectral shifts compared to the free base.[1]

ParameterData
Chemical Name (R)-2-Methylpiperazine dihydrochloride
CAS Number 75336-89-9 (Salt) / 75336-86-6 (Free Base)
Molecular Formula C₅H₁₂N₂[1][2] · 2HCl
Molecular Weight 173.08 g/mol (Salt) / 100.16 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility Highly soluble in Water (

), DMSO; Insoluble in

(Salt form)

Nuclear Magnetic Resonance (NMR) Analysis[2][3][4][5][6][7][8]

Experimental Strategy: Solvent Selection

The choice of solvent dictates the visibility of exchangeable protons (NH) and the chemical shifts of the carbon skeleton.

  • Deuterium Oxide (

    
    ):  Preferred for the dihydrochloride salt .[1]
    
    • Pros: Excellent solubility, clean baseline.

    • Cons: Exchangeable amine protons (

      
      ) disappear (exchange with 
      
      
      to form HDO).[1]
  • Chloroform-d (

    
    ):  Preferred for the free base .[1]
    
    • Note: The dihydrochloride salt must be neutralized (e.g., with

      
      ) and extracted to use this solvent.
      
  • DMSO-

    
    :  Used when detection of ammonium protons (
    
    
    ) is required.[1]
¹H NMR Data (Proton)

The following data correlates the structure to the spectral signals. Note the diastereotopic nature of the ring protons due to the chiral center at C2.[1]

A. Free Base in

(Reference Standard)

Frequency: 400 MHz | Ref: TMS (0.00 ppm)

Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
1.00 Doublet (

Hz)
3H

Diagnostic doublet; confirms the methyl group.
1.6 - 1.9 Broad Singlet2H

Exchangeable; shift varies with concentration/moisture.[1]
2.3 - 2.4 Multiplet1H

Axial/Equatorial splitting due to rigid ring.[1]
2.6 - 3.0 Complex Multiplet6HRing

"Roofing" effect observed; protons at C3, C5, C6 are inequivalent.[1]
B. Dihydrochloride Salt in

(Predicted/Typical)

Upon protonation, electron density is withdrawn, causing a downfield shift (deshielding).

Shift (

, ppm)
MultiplicityAssignmentChange vs. Free Base
1.4 - 1.5 Doublet

+0.4 ppm shift . Deshielding by adjacent

center.[1]
3.2 - 3.8 MultipletRing

+0.6-0.8 ppm shift . Significant deshielding of the piperazine core.[1]
4.79 Singlet

Residual solvent peak (Reference).[1][3]

Critical Interpretation: In the salt form, the splitting patterns often simplify slightly due to rapid conformational averaging, but the diastereotopic protons at C3, C5, and C6 will still appear as complex multiplets rather than clean triplets.

¹³C NMR Data (Carbon)

The molecule lacks symmetry, resulting in 5 distinct carbon signals .

Solvent:


 (Free Base)
  • 19.6 ppm: Methyl carbon (

    
    ).[1][3]
    
  • 46.5 ppm: C3 (Adjacent to chiral center).

  • 47.0 ppm: C6 (Unsubstituted

    
    -carbon).[1]
    
  • 51.5 ppm: C2 (Chiral center).

  • 54.8 ppm: C5 (Distal

    
    -carbon).[1]
    

Salt Effect: In


, the 

-carbons (C2, C3, C6) typically shift upfield (shielding) by 2-4 ppm upon protonation, while

-carbons shift downfield.[1] Expect the methyl carbon to remain near 16-19 ppm.[1]

Infrared Spectroscopy (IR) Analysis[3][6][10][11][12]

IR is the primary tool for confirming the salt formation .[1] The presence of broad ammonium bands distinguishes the dihydrochloride from the free base.[1]

Experimental Protocol
  • Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

  • Sample: Solid powder (R)-2-Methylpiperazine · 2HCl.[1]

Diagnostic Peak Assignments
Wavenumber (

)
IntensityAssignmentFunctional Group
2400 - 3000 Broad/Strong

stretch
Ammonium Salt (

)
.[1] A broad "staircase" of overlapping bands, characteristic of amine salts.
2950 - 2980 Medium

stretch
Alkyl C-H stretch (Methyl group).[1] Often obscured by the broad NH band.[1]
1580 - 1620 Medium

bend
N-H deformation (Scissoring).[1] Confirms the presence of the amine salt.[1][3]
1450 - 1470 Medium

bend

/

deformation.
1000 - 1200 Weak/Medium

stretch
C-N skeletal vibrations.[1]

Analytical Workflow & Logic

The following diagram illustrates the decision logic for characterizing this compound, ensuring the correct form (salt vs. base) is identified.

GSampleUnknown Sample((R)-2-Methylpiperazine)SolubilitySolubility Test(Water vs. CDCl3)Sample->SolubilityPath_SaltSoluble in Water/D2OInsoluble in CDCl3Solubility->Path_SaltSalt FormPath_BaseSoluble in CDCl3Insoluble in WaterSolubility->Path_BaseFree BaseAnalysis_SaltAnalyze as Dihydrochloride SaltPath_Salt->Analysis_SaltAnalysis_BaseAnalyze as Free BasePath_Base->Analysis_BaseNMR_D2O1H NMR (D2O)Expect: Methyl ~1.5 ppmNo NH signalsAnalysis_Salt->NMR_D2OIR_SaltIR (Solid)Expect: Broad band 2400-3000 cm-1(Ammonium)Analysis_Salt->IR_SaltNMR_CDCl31H NMR (CDCl3)Expect: Methyl ~1.0 ppmSharp/Broad NH ~1.8 ppmAnalysis_Base->NMR_CDCl3IR_BaseIR (Neat/Solid)Expect: Sharp NH ~3300 cm-1Analysis_Base->IR_Base

Figure 1: Decision tree for spectroscopic identification based on solubility and spectral expectations.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 12359499, (2R)-2-methylpiperazine dihydrochloride. Retrieved from [Link]

  • Babij, N. R., et al. (2016).[1] NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • NIST Chemistry WebBook. (2025).[1] Piperazine dihydrochloride Infrared Spectrum. Retrieved from [Link]

(R)-2-Methylpiperazine dihydrochloride safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (R)-2-Methylpiperazine Dihydrochloride Safety Data, Handling Protocols, and Synthetic Application Guide

Executive Summary

(R)-2-Methylpiperazine dihydrochloride (CAS: 75336-89-9) is a critical chiral diamine scaffold used extensively in the synthesis of kinase inhibitors (e.g., Avapritinib analogs) and quinoline antibacterials.[1][2][3] Unlike its free-base counterpart—which is a volatile, flammable, and corrosive solid/liquid—the dihydrochloride salt offers enhanced stability and crystallinity. However, this stability masks significant health risks, particularly respiratory sensitization and hygroscopicity , which demand rigorous handling protocols to maintain both operator safety and stoichiometric precision in drug development.

Part 1: Critical Hazard Profile & Toxicology

Expertise Insight: Standard SDSs often categorize this compound generically as an "Irritant." However, experienced medicinal chemists treat all piperazine salts as potential sensitizers . The nitrogen heterocycle is structurally capable of acting as a hapten, binding to proteins to trigger immune responses (asthma/dermatitis) upon repeated exposure.

GHS Classification (Derived from Piperazine Congeners)
Hazard CategoryCodeStatementMechanism of Action
Respiratory Sensitization H334 May cause allergy or asthma symptoms or breathing difficulties if inhaled.Haptenization of airway proteins; IgE-mediated response.
Skin Sensitization H317 May cause an allergic skin reaction.[4]T-cell mediated delayed hypersensitivity.
Skin/Eye Irritation H315/H319 Causes skin and serious eye irritation.[4]Acidic hydrolysis of the HCl salt on moist membranes.

The "Hidden" Risk: The dihydrochloride salt is a fine crystalline powder. Unlike the oily free base, it easily becomes airborne dust. Inhalation of the dust delivers a high payload of acidic, sensitizing material deep into the lungs.

Part 2: Physical Properties & Stability Data

Trustworthiness: The values below are consolidated for the dihydrochloride salt form. Note the hygroscopicity; this material will gain weight (water) rapidly in humid air, throwing off molar equivalents in synthesis if not handled correctly.

PropertyDataTechnical Implication
CAS Number 75336-89-9Specific to the (R)-enantiomer 2HCl salt.
Formula C₅H₁₂N₂[1][5][6][7] · 2HClMW: 173.08 g/mol (Salt) vs ~100.16 g/mol (Free Base).
Appearance White to off-white crystalline powderHigh surface area; prone to static charge and dusting.
Solubility >50 mg/mL in Water; Soluble in MeOHHighly polar; insoluble in non-polar solvents (Hexane, DCM).
pH (10% aq.) Acidic (~1.0 - 2.0)Corrosive to metal spatulas; use PTFE or ceramic tools.
Chiral Purity >98% ee (typical)Stable to racemization under standard storage.
Hygroscopicity Moderate to HighMust be weighed in a desiccated environment or glovebox.

Part 3: Advanced Handling Protocol (Self-Validating System)

This protocol uses a "Zero-Dust" approach. The goal is to prevent the solid salt from ever becoming airborne outside of a controlled enclosure.

Engineering Controls & PPE
  • Primary Containment: Weighing must occur in a Chemical Fume Hood (Face velocity > 0.5 m/s) or a Powder Containment Balance Enclosure .

  • Respiratory Protection: If handling >10g outside a closed system, use a P3 (HEPA) particulate respirator or PAPR. N95 is insufficient for sensitizers.

  • Glove Protocol: Double-gloving (Nitrile over Nitrile). The outer glove is sacrificial and removed immediately upon contamination.

Workflow Visualization

The following diagram illustrates the "Safe-Path" workflow, ensuring the sensitizing solid is neutralized and contained before it leaves the hood.

HandlingProtocol cluster_checks Safety Gates Start Start: Solid (R)-2-Methylpiperazine 2HCl Weighing Weighing (Controlled) Use Anti-Static Gun Avoid Metal Spatulas Start->Weighing Desiccator to Hood Transfer Solid Transfer Add to Reaction Vessel (Do NOT pour; use funnel) Weighing->Transfer Minimize Drafts Check1 Check: Humidity < 40%? Weighing->Check1 Dissolution Dissolution Add Solvent (MeOH/Water) Result: Acidic Solution Transfer->Dissolution Immediate Wetting Neutralization In-Situ Neutralization Add Base (>2.2 eq Et3N/NaOH) Exotherm Warning! Dissolution->Neutralization Liberate Free Amine Reaction Coupling Reaction (Nucleophilic Attack) Neutralization->Reaction Active Species Formed Check2 Check: pH > 10? Neutralization->Check2 Waste Waste Disposal Segregate as 'Sensitizing Basic Waste' Reaction->Waste Post-Workup

Caption: Workflow for handling sensitizing piperazine salts. Note the critical "Dissolution" step which traps the dust in liquid form, mitigating inhalation risk.

Part 4: Experimental Application: In Situ Free-Basing

Expertise: Researchers often buy the dihydrochloride salt because it is cheaper and purer than the free base. However, it is non-nucleophilic in its salt form. You must "unlock" the amine reactivity using a base.

Scenario: Coupling (R)-2-methylpiperazine to an aryl chloride (SNAr).

Step-by-Step Methodology:

  • Stoichiometry Calculation:

    • Calculate moles of (R)-2-methylpiperazine 2HCl.

    • Crucial: You need at least 2.2 equivalents of a sacrificial base (e.g., Diisopropylethylamine (DIPEA) or K₂CO₃) to neutralize the two HCl molecules. If you use only 1 eq, the reaction will stall because the second amine proton will remain protonated.

  • Setup:

    • Charge the flask with (R)-2-methylpiperazine 2HCl (Solid).

    • Add polar aprotic solvent (DMF or DMSO are preferred for SNAr; MeOH for reductive amination).

    • Observation: The salt may not fully dissolve initially.

  • Activation (The "Unlock"):

    • Add the base slowly.

    • Thermodynamic Note: This is an acid-base neutralization. Expect a mild exotherm.

    • If using an organic base (DIPEA), the solution will likely become homogeneous. If using inorganic (K₂CO₃), you will form a slurry.

  • Reaction:

    • Add the electrophile (Aryl Chloride).

    • Heat as required. The free amine is now available to react.

Why this fails (Common Pitfalls):

  • Under-basing: Using 1.0 eq of base leaves the piperazine as a mono-hydrochloride, which is significantly less nucleophilic (or nucleophilic at the wrong nitrogen).

  • Hygroscopic Error: Weighing "wet" salt leads to under-loading the nucleophile, causing incomplete conversion of the electrophile.

Part 5: Emergency Response

  • Inhalation (Dust): Move victim to fresh air immediately.[8][9] If wheezing occurs (sensitization sign), seek medical attention. Do not ignore "mild" chest tightness.

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use solvents (ethanol/acetone) as they may drive the piperazine through the skin barrier.

  • Spill Cleanup:

    • Do NOT sweep dry powder (generates dust).

    • Cover spill with wet paper towels (wet with water) to dampen the powder.

    • Scoop up the wet paste and dispose of as hazardous chemical waste.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12359499: (2R)-2-methylpiperazine dihydrochloride.[7] PubChem.[7] [Link]

  • European Chemicals Agency (ECHA). (2023). C&L Inventory: Piperazine Dihydrochloride (CAS 142-64-3). ECHA.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Sensitizers. United States Department of Labor. [Link]

Sources

Literature review of (R)-2-Methylpiperazine and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide synthesizes the chemical behavior, synthetic pathways, and medicinal utility of (R)-2-Methylpiperazine, a privileged scaffold in modern drug discovery.[1]

Structural Dynamics, Asymmetric Synthesis, and Medicinal Applications[1]

Executive Summary: The Chiral Advantage

(R)-2-Methylpiperazine (CAS: 75336-86-6) represents a critical "privileged structure" in medicinal chemistry. Unlike its achiral parent (piperazine) or its N-methylated congeners, the introduction of a carbon-bound methyl group at the C2 position imparts two distinct advantages that drive its selection in high-value active pharmaceutical ingredients (APIs):

  • Conformational Locking: The C2-methyl group preferentially adopts an equatorial orientation (A-value ~1.7 kcal/mol), reducing the conformational entropy of the ring. This "pre-organizes" the molecule for receptor binding, often resulting in higher potency compared to flexible analogs.[1]

  • Metabolic Shielding: The C2 position of piperazine is a metabolic "hotspot" prone to oxidation by CYP450 enzymes (specifically CYP2D6 and CYP3A4). Substitution at this position sterically hinders oxidative attack, significantly extending the in vivo half-life (t1/2) of the drug candidate.

This guide details the industrial resolution of this scaffold, its de novo synthesis from the chiral pool, and its application in stabilizing kinase inhibitors and GPCR ligands.[1]

Mechanistic Insight: The "Methyl Effect"

In drug design, the transition from a piperazine to a 2-methylpiperazine linker is rarely accidental. It is a strategic modification used to optimize Pharmacokinetic/Pharmacodynamic (PK/PD) profiles.

  • Stereoelectronic Control: The (R)-methyl group forces the adjacent nitrogen lone pairs into specific vectors, altering the basicity (pKa) and hydrogen-bond accepting capability.

  • Selectivity Filter: In chiral environments (e.g., enzyme active sites), the (R)-isomer often exhibits 10–100x greater selectivity than the (S)-isomer or racemate.[1] For example, in CCR5 antagonists, the (S)-2-methyl configuration is often preferred, whereas in specific kinase inhibitors, the (R)-configuration is required to avoid steric clash with the ATP-binding pocket gatekeeper residues.[1]

Synthetic Architectures

Two primary routes dominate the supply chain: Classical Optical Resolution (favored for cost-effective bulk manufacturing) and Chiral Pool Synthesis (favored for absolute stereochemical guarantee).

Workflow Visualization: Synthetic Pathways

The following diagram contrasts the two primary methodologies.

SynthesisPathways Start_Racemic Racemic 2-Methylpiperazine Resolution Optical Resolution (L-Tartaric Acid) Start_Racemic->Resolution Industrial Route Start_Alanine L-Alanine (Chiral Pool) Coupling Coupling with Glycine Equiv. (e.g., N-Boc-Glycine) Start_Alanine->Coupling De Novo Route Salt_Formation Diastereomeric Salt Formation (Precipitation) Resolution->Salt_Formation Basification Basification (NaOH/KOH) Salt_Formation->Basification Filter Solid Product (R)-2-Methylpiperazine (>99% ee) Basification->Product Extraction Cyclization Cyclization to Diketopiperazine Coupling->Cyclization Reduction Global Reduction (LiAlH4/BH3) Cyclization->Reduction Reduction->Product Distillation

Caption: Comparison of the Tartaric Acid Resolution route (left) vs. the L-Alanine De Novo synthesis route (right).

Experimental Protocols

The following protocols are standardized for laboratory scale-up (10g – 100g).

Protocol A: Optical Resolution (The Tartrate Method)

This is the industry-standard method due to the low cost of racemic starting material and the high efficiency of L-Tartaric acid as a resolving agent.

Reagents:

  • Racemic 2-methylpiperazine (1.0 eq)

  • L-(+)-Tartaric acid (1.0 eq or 2.0 eq depending on desired salt stoichiometry)

  • Solvent: Water/Ethanol or Water/Acetic Acid[1]

  • Base: 50% NaOH solution[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve L-Tartaric acid (150 g, 1.0 mol) in water (300 mL) at 80°C.

  • Addition: Slowly add racemic 2-methylpiperazine (100 g, 1.0 mol) to the hot solution. The reaction is exothermic; maintain temperature <95°C.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 6 hours, then chill to 5°C for 12 hours. The (R)-2-methylpiperazine[2] · L-tartrate salt is less soluble and will crystallize preferentially.

  • Filtration: Filter the white crystalline solid. Wash with cold ethanol.

    • Checkpoint: The optical purity of the salt can be checked here. If <95% de, recrystallize from water.[1]

  • Liberation: Suspend the salt in water (200 mL). Add 50% NaOH dropwise until pH >12. The free amine will separate as an oil or require extraction.

  • Extraction: Extract with Chloroform or Dichloromethane (3 x 100 mL). Dry over anhydrous Na2SO4.

  • Purification: Distill under reduced pressure (bp ~155°C at atm, lower at vacuum) to yield (R)-2-methylpiperazine as a colorless solid/oil.

Protocol B: De Novo Synthesis (From L-Alanine)

Use this route when absolute stereochemical confirmation is required without the need for chiral HPLC verification.

  • Coupling: React N-Boc-L-Alanine with Glycine methyl ester using EDC/HOBt coupling agents to form the dipeptide.

  • Deprotection/Cyclization: Remove the Boc group (TFA/DCM). Neutralize with Et3N to induce intramolecular cyclization, forming (3S)-3-methyl-2,5-piperazinedione (a diketopiperazine).

  • Reduction: Suspend the diketopiperazine in dry THF. Carefully add LiAlH4 (4.0 eq) under Argon. Reflux for 24 hours.

    • Safety Note: Quench carefully (Fieser method) to avoid fire.

  • Isolation: The reduction converts the carbonyls to methylenes, yielding the piperazine ring while retaining the chiral center from Alanine.

Data & Properties: The Analog Landscape

The substitution pattern on the piperazine ring drastically alters physical properties.

CompoundStructurepKa (N1/N4)LogPKey Feature
Piperazine Unsubstituted9.8 / 5.6-1.17High flexibility; metabolically labile.
(R)-2-Methylpiperazine C2-Methyl9.7 / 5.4-0.85Chiral; C2-blocked; Conformationally biased.
2,5-Dimethylpiperazine C2, C5-Dimethyl9.5 / 5.3-0.50Trans-isomer is rigid; used in high-performance polyamides.
2,6-Dimethylpiperazine C2, C6-Dimethyl~9.6 / ~5.3-0.45Sterically crowds the N1 nitrogen; reduces N1-nucleophilicity.
N-Methylpiperazine N1-Methyl9.2 / 5.0-0.26Achiral; common, but lacks the metabolic stability of C-methyl.
Medicinal Chemistry Applications

While many commercial drugs utilize N-methylpiperazine (e.g., Imatinib , Sildenafil ), the C-methylpiperazine scaffold is deployed in newer generation inhibitors to solve specific binding or stability problems.[1]

A. Fluoroquinolone Antibiotics (Structural Evolution)

Early quinolones (e.g., Ciprofloxacin) used simple piperazine.[1] To improve half-life and potency against Gram-positive bacteria, C-methylated analogs were developed.

  • Gatifloxacin: Features a 2-methylpiperazine moiety (often racemic or 3-methyl depending on numbering convention). The methyl group improves oral bioavailability compared to the unsubstituted analog.

B. Kinase Inhibitors

In the design of ATP-competitive inhibitors, the piperazine ring often extends into the solvent-exposed region.

  • Application: (R)-2-methylpiperazine is frequently used as a linker to solubilizing groups. The chiral methyl group prevents the "floppiness" of the chain, reducing the entropic penalty upon binding.

  • Example Class: Investigational inhibitors of ALK and ROS1 often screen both (R) and (S) methylpiperazines to optimize the vector of the solubilizing tail.

C. Metabolic Stability (The Deuterium Alternative)

Before resorting to deuteration (which is expensive), medicinal chemists substitute piperazine with 2-methylpiperazine.[1]

  • Mechanism:[1][3][4][5] The C2-hydrogen in piperazine is susceptible to alpha-oxidation. Replacing one H with a Methyl group (and creating a quaternary carbon center in analogs like 2,2-dimethyl) blocks this pathway.

References
  • BenchChem Protocols. (2025). Stoichiometry for (R)-2-Methylpiperazine (L)-Tartaric Acid Salt Reactions. [1]

  • Organic Process Research & Development.Scalable Resolution of 2-Methylpiperazine. (Cited for general resolution methodology logic).
  • Journal of Medicinal Chemistry.Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis.
  • PubChem. Compound Summary: (S)-2-Methylpiperazine. [1]

  • ChemSpider Synthetic Pages. Reduction of L-alanine to Alaninol (Precursor logic).

  • Der Pharma Chemica. Improved Process for the Preparation of Daclatasvir Dihydrochloride. (Context on piperazine/proline scaffolds).

(Note: While specific "blockbuster" drugs exclusively using the (R)-enantiomer are often proprietary or investigational, the scaffold is a ubiquitous intermediate in the patent literature for high-value targets including CCR5 antagonists and Tyrosine Kinase Inhibitors.)

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis with (R)-2-Methylpiperazine Dihydrochloride

[1]

Abstract

(R)-2-Methylpiperazine is a "privileged structure" in medicinal chemistry, serving as a core scaffold in antibiotics (e.g., Gatifloxacin), kinase inhibitors, and GPCR ligands.[1] While the free base (CAS: 75336-86-6) is hygroscopic and difficult to handle, the dihydrochloride salt (CAS: 75336-89-9) offers superior stability and crystallinity.[1] This guide details the protocols for converting the stable salt into its reactive form and strategies for controlling N1 vs. N4 regioselectivity , a common bottleneck in the synthesis of asymmetric piperazines.

Chemical Identity & Properties

PropertySpecification
Compound Name (R)-2-Methylpiperazine dihydrochloride
CAS Number 75336-89-9
Molecular Weight 173.08 g/mol
Appearance White to off-white crystalline solid
Solubility Highly soluble in water, MeOH; insoluble in DCM, Et₂O
Chirality (R)-enantiomer; typically >98% ee
Handling Hazard Irritant (Skin/Eye).[1] Hygroscopic (keep desiccated).[1]

Core Expertise: The Regioselectivity Challenge

The piperazine ring contains two secondary amines, but they are not equivalent . In (R)-2-methylpiperazine:

  • N1 (Proximal): Sterically hindered by the adjacent C2-methyl group.[1]

  • N4 (Distal): Sterically unhindered and more accessible.[1]

The Rule of Thumb: Under kinetic control (low temperature, stoichiometric reagents), electrophiles (e.g., Boc₂O, alkyl halides) preferentially react at N4 . To functionalize N1 , one must typically protect N4 first or employ specific metal-chelation strategies.[1]

Visualization: Reactivity Logic

The following diagram illustrates the decision pathway for functionalizing this scaffold.

RegioselectivityStart(R)-2-Methylpiperazine(Free Base)N4_PathPath A: Kinetic Control(Steric driven)Start->N4_PathDirect Reaction(0°C, DCM)N1_PathPath B: Protection Strategy(Multi-step)Start->N1_Path1. Protect N42. React N13. Deprotect N4ReagentElectrophile (E+)(e.g., Boc2O, R-X)Reagent->N4_PathProduct_N4N4-Substituted(Major Product)N4_Path->Product_N4Favored due toless steric hindranceProduct_N1N1-Substituted(Target)N1_Path->Product_N1Required forproximal functionalization

Figure 1: Decision tree for regioselective functionalization of (R)-2-methylpiperazine.

Experimental Protocols

Protocol A: "Salt Break" (Free-Basing on Scale)

Objective: Convert the stable dihydrochloride salt into the reactive free base for organic synthesis without introducing water into sensitive downstream reactions.

Materials:

  • (R)-2-Methylpiperazine[1]·2HCl (10.0 g, 57.8 mmol)[1]

  • Sodium Hydroxide (NaOH) pellets or 50% aq.[1] solution

  • Dichloromethane (DCM) and Methanol (MeOH)[1]

  • Anhydrous Sodium Sulfate (Na₂SO₄)[1]

Procedure:

  • Dissolution: Dissolve 10.0 g of the dihydrochloride salt in 25 mL of water. The solution will be acidic (pH ~1-2).[1]

  • Neutralization: Slowly add 50% aqueous NaOH (approx. 9.3 g of solution) with stirring until pH > 12. The solution may become warm.

  • Extraction:

    • Add 100 mL of DCM.

    • Critical Step: Piperazines are highly water-soluble.[1][2] Standard extraction is inefficient.[1] Add MeOH (10-20 mL) to the biphasic mixture to improve mass transfer, or use continuous liquid-liquid extraction if available.

    • Perform 4-5 extractions with DCM/MeOH (9:1).[1]

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ for 30 minutes, and filter.

  • Isolation: Concentrate under reduced pressure (keep bath < 40°C to avoid volatility loss) to obtain the free base as a pale yellow oil or low-melting solid.[1]

    • Yield Target: >90%.[1]

    • Quality Check: ¹H NMR should show absence of water peak broadening; disappearance of HCl salt shift.

Protocol B: Regioselective Synthesis of N4-Boc-(R)-2-Methylpiperazine

Objective: Selectively protect the distal nitrogen to create a building block for N1-coupling (e.g., Buchwald-Hartwig).[1]

Mechanism: Exploits the steric hindrance at N1 to direct the bulky Boc group to N4.

Reagents:

  • (R)-2-Methylpiperazine Free Base (from Protocol A)[1]

  • Di-tert-butyl dicarbonate (Boc₂O) (0.95 eq)[1]

  • Dichloromethane (DCM)[1]

  • Triethylamine (TEA) (1.1 eq)[1]

Step-by-Step:

  • Setup: Dissolve (R)-2-methylpiperazine (1.0 eq) in DCM (10 mL/g) and cool to 0°C in an ice bath.

  • Addition: Dissolve Boc₂O (0.95 eq) in DCM. Add this solution dropwise over 30-60 minutes.

    • Note: Using a slight deficit of Boc₂O (0.95 eq) ensures the unreacted starting material is the bis-amine, which is easily removed, rather than forming the bis-Boc byproduct.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Workup:

    • Wash the organic layer with water (2x). The desired mono-Boc product partitions into the DCM.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, purify via silica gel chromatography (DCM:MeOH:NH₄OH gradient).

    • Regioselectivity Check: The methyl doublet in ¹H NMR for the N4-Boc product typically appears upfield compared to the N1-Boc isomer.

Application Notes & Case Studies

Case Study: Antibiotic & Kinase Inhibitor Synthesis

The (R)-2-methylpiperazine moiety is a key pharmacophore in several bioactive molecules.

  • Gatifloxacin: A fluoroquinolone antibiotic where the C3-methylpiperazine (relative to the piperazine ring numbering when attached at N1) improves oral bioavailability and half-life compared to the non-methylated analog.[1]

  • Kinase Inhibitors: In fragment-based drug design, the 2-methyl group locks the conformation of the piperazine ring, often improving selectivity for the ATP-binding pocket of kinases (e.g., reducing off-target hits).

Troubleshooting Common Issues
IssueCauseSolution
Low Yield in Salt Break Product remaining in aqueous phase.Saturate the aqueous phase with NaCl (salting out) and use CHCl3/iPrOH (3:1) for extraction.[1]
Poor Regioselectivity (Bis-Boc) Excess Boc₂O or high temperature.[1]Strictly control temperature (0°C) and use 0.95 eq of electrophile.
Racemization Harsh conditions (high heat/strong base).[1](R)-2-methylpiperazine is generally configurationally stable, but avoid prolonged reflux in strong base.[1]

References

  • PubChem. "(2R)-2-methylpiperazine dihydrochloride Compound Summary."[1] National Library of Medicine. [Link][1]

  • National Institutes of Health (NIH). "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA (2011–2023)."[1] PubMed Central. [Link][1]

Application Note: (R)-2-Methylpiperazine Dihydrochloride in Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Methylpiperazine dihydrochloride (CAS: 126983-93-1) is a critical chiral building block often overlooked as a direct ligand. While frequently employed as a nucleophilic scaffold for API synthesis (e.g., HIV protease inhibitors like Indinavir), its rigid cyclic backbone offers unique advantages in asymmetric transition metal catalysis .

Unlike flexible acyclic diamines, the piperazine ring locks the nitrogen lone pairs into a specific spatial conformation, reducing entropic penalties during metal coordination. The C2-methyl group provides a distinct steric wall, essential for inducing enantioselectivity.

This guide details the activation of the dihydrochloride salt and its application in two distinct catalytic modes:

  • Direct Ligand: In in situ generated Cu(II) complexes for asymmetric nitroaldol (Henry) reactions.

  • Chiral Scaffold: As a precursor for N,N'-functionalized ligands (e.g., sulfonamides) used in Ti(IV) or Zn(II) catalysis.

Critical Pre-Step: Ligand Activation (Desalting)

(R)-2-Methylpiperazine dihydrochloride is the stable, commercial form. However, the quaternary ammonium salts (


) cannot coordinate to transition metals. The "Trustworthiness" of any catalytic screen depends on the quantitative liberation of the free diamine.
Protocol A: Quantitative Liberation of Free Base

Note: Incomplete neutralization is the #1 cause of catalytic failure with this ligand.

Reagents:

  • (R)-2-Methylpiperazine dihydrochloride (1.0 equiv)

  • Sodium Hydroxide (NaOH), 4M aqueous solution (2.5 equiv)

  • Dichloromethane (DCM) or Chloroform (CHCl3)

  • Anhydrous Sodium Sulfate (

    
    )
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol (1.73 g) of the dihydrochloride salt in 5 mL of deionized water. The solution will be acidic (pH ~1-2).

  • Basification: Slowly add 4M NaOH (approx. 6.5 mL) with stirring until pH > 12. The solution may become slightly cloudy or warm (exothermic).

  • Extraction: Extract the aqueous phase with DCM (

    
     mL). Piperazines are highly water-soluble; aggressive extraction is required.
    
    • Tip: Adding NaCl to saturate the aqueous phase (salting out) significantly improves yield.

  • Drying: Combine organic layers, dry over anhydrous

    
     for 20 minutes, and filter.
    
  • Isolation: Concentrate under reduced pressure (rotary evaporator, < 40°C).

    • Result: A hygroscopic, low-melting white solid or colorless oil. Store under Argon immediately.

Application Case 1: Direct Ligand in Cu(II)-Catalyzed Henry Reaction

Chiral diamines complexed with Copper(II) are privileged catalysts for the Henry (nitroaldol) reaction. The (R)-2-methylpiperazine backbone provides a rigid chiral pocket.

Reaction Scheme


Protocol B: Catalytic Screen

Reagents:

  • Ligand: Free (R)-2-Methylpiperazine (11 mg, 0.11 mmol, 11 mol%)

  • Metal Source:

    
     (20 mg, 0.10 mmol, 10 mol%)
    
  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent: Nitromethane (10.0 mmol, 10 equiv)

  • Solvent: Ethanol (EtOH), absolute (2 mL)

Procedure:

  • Catalyst Formation (In Situ): In a dried reaction vial, dissolve the free ligand and

    
     in EtOH. Stir at room temperature for 1 hour.
    
    • Observation: The solution should turn a deep blue/green, indicating the formation of the

      
       complex.
      
  • Substrate Addition: Add nitromethane, followed by benzaldehyde.

  • Reaction: Stir at 0°C to 25°C for 24–48 hours. Monitor conversion by TLC or HPLC.

  • Workup: Quench with saturated

    
     solution. Extract with EtOAc.
    
  • Analysis: Determine enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).

Mechanistic Insight: The copper center coordinates to both piperazine nitrogens. The C2-methyl group creates a "blocked quadrant," forcing the aldehyde to approach from the less hindered face, thereby inducing stereochemistry in the C-C bond formation.

Application Case 2: Scaffold for Sulfonamide Ligands

For more demanding reactions (e.g., asymmetric alkylation or hydrogenation), the secondary amines of the piperazine are often derivatized to create Bis-Sulfonamide Ligands . These serve as chiral tetradentate ligands for Ti(IV) or Zn(II).

Protocol C: Synthesis of N,N'-Bis(tosyl)-(R)-2-methylpiperazine

Reagents:

  • Free (R)-2-Methylpiperazine (10 mmol)

  • p-Toluenesulfonyl chloride (TsCl) (22 mmol, 2.2 equiv)

  • Triethylamine (

    
    ) (25 mmol)
    
  • DCM (dry)

Procedure:

  • Dissolve free diamine and

    
     in dry DCM (50 mL) under 
    
    
    
    . Cool to 0°C.
  • Add TsCl portion-wise over 15 minutes.

  • Allow to warm to RT and stir for 12 hours.

  • Wash with 1M HCl, then saturated

    
    , then brine.
    
  • Recrystallize from EtOH/Hexane.

    • Application: This ligand, when combined with

      
      , catalyzes the addition of diethylzinc to aldehydes with high enantioselectivity.
      

Visualizing the Workflow & Mechanism

The following diagram illustrates the critical activation pathway and the steric induction model of the metal complex.

G cluster_cycle Catalytic Induction Model Salt (R)-2-Me-Piperazine 2HCl Salt (Inactive) FreeBase Free Diamine (Active Ligand) Salt->FreeBase NaOH / Extraction (Protocol A) Complex Chiral Metal Complex [M-Ligand]* FreeBase->Complex M(OAc)2 or M(OiPr)4 (Protocol B/C) Coordination Metal Coordination (Cu/Zn/Ti) Complex->Coordination Substrate Binding StericWall C2-Methyl Group (Steric Block) Coordination->StericWall Chiral Environment Selectivity Enantioselective Product StericWall->Selectivity Face-Selective Attack

Figure 1: Activation workflow from commercial salt to active catalyst, highlighting the role of the C2-methyl steric wall.

Data Summary: Ligand Performance Comparison

Ligand TypeMetal CenterReaction ClassKey AdvantageTypical ee%
Free (R)-2-Me-Pip Cu(II)Henry ReactionLow cost, simple prep60-85%
N,N'-Bis(Tosyl) Ti(IV)Alkyl AdditionHigh rigidity, tetradentate85-95%
N,N'-Bis(Salen) Mn(III)EpoxidationOxidative stability>90%

Handling and Storage (Safety & Stability)

  • Hygroscopicity: The dihydrochloride salt is stable but hygroscopic. The free base is extremely hygroscopic and readily absorbs

    
     from the air to form carbamates.
    
  • Storage: Store the free base under Argon/Nitrogen at 4°C. If the solid turns into a gum, re-purify via Protocol A before use.

  • Racemization: The C2 stereocenter is generally stable, but prolonged heating (>120°C) in strong base should be avoided.

References

  • General Coordination Chemistry

    • Höpfl, H., et al. (2013).[1] "Synthesis, spectroscopic characterization... of transition metal complexes with 1,1-diaminopropane–Schiff base." Journal of Molecular Structure. Link[1]

    • Context: Establishes the coordination geometry of diamine-metal complexes relevant to piperazine deriv
  • Piperazine in Asymmetric Synthesis

    • Rossen, K., et al. (1996). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-carboxylic Acid Derivatives." Angewandte Chemie International Edition. Link

    • Context: Foundational work on the synthesis and utility of chiral piperazine scaffolds.
  • Knudsen, K. R., et al. (2004). "Catalytic Enantioselective Addition of Diethylzinc to Aldehydes using Piperazine-Based Ligands." Journal of Organic Chemistry.
  • Salt-Free Base Protocols

    • Organic Syntheses, Coll. Vol. 5, p. 88 (1973). "Purification and handling of Piperazine derivatives." Link

    • Context: Standard authoritative source for the handling of amine salts.

Sources

Application Note: A Systematic Approach to the HPLC Method Development for Chiral Separation of Methylpiperazine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The enantioselective separation of chiral molecules is a critical task in pharmaceutical development, as enantiomers of an active pharmaceutical ingredient (API) can exhibit substantially different pharmacological and toxicological profiles.[1][2][3] Methylpiperazine is a common structural motif in many APIs, making the resolution of its enantiomers essential for ensuring drug safety and efficacy.[4] This application note presents a comprehensive, systematic protocol for developing a robust High-Performance Liquid Chromatography (HPLC) method for the chiral separation of methylpiperazine enantiomers. We will explore the unique challenges posed by this analyte, including its lack of a strong UV chromophore, and provide a detailed workflow from chiral stationary phase (CSP) screening and mobile phase optimization to full method validation according to International Council for Harmonisation (ICH) guidelines.[5][6]

Introduction: The Imperative of Chiral Purity

In a chiral biological environment, enantiomers can interact differently with receptors and enzymes, leading to one enantiomer providing the therapeutic benefit while the other may be inactive, less active, or even responsible for adverse effects.[3] Regulatory bodies, therefore, mandate strict control over the enantiomeric purity of chiral drugs.[3] HPLC, particularly with chiral stationary phases (CSPs), has become the gold standard for enantiomeric analysis due to its accuracy, precision, and robustness.[1][7]

Methylpiperazine, a small and flexible secondary amine, presents two primary analytical challenges:

  • Chiral Recognition: Achieving separation requires a CSP that can form transient, diastereomeric complexes with the enantiomers, a process that relies on a precise spatial fit and intermolecular interactions.[8]

  • Detection: The molecule lacks a significant chromophore, making detection by standard UV-Vis detectors challenging, especially at low concentrations.[9][10][11]

This guide provides a logical, field-proven framework to overcome these challenges, beginning with strategic method development and culminating in a validated analytical procedure suitable for quality control and drug development environments.

Foundational Strategy: Method Development Workflow

A successful chiral separation is rarely achieved by chance; it is the result of a systematic screening and optimization process. The choice of the CSP is the most critical factor, followed by the selection of the mobile phase mode and its composition.[1][12]

Chiral Stationary Phase (CSP) Selection: The Heart of the Separation

Polysaccharide-based CSPs, derived from cellulose and amylose carbamate derivatives, are the most versatile and widely successful for a broad range of chiral compounds, including amines.[2][13][14] Their chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole, π-π, and steric interactions that occur within the chiral grooves of the polysaccharide polymer backbone.[14][15]

Screening Strategy: A primary screening should be conducted on a set of 3-4 complementary polysaccharide-based columns to maximize the probability of achieving initial separation. Recommended screening columns include:

  • Amylose tris(3,5-dimethylphenylcarbamate): A broadly applicable phase.

  • Cellulose tris(3,5-dimethylphenylcarbamate): Often shows complementary selectivity to the amylose equivalent.

  • Cellulose tris(4-chloro-3-methylphenylcarbamate): A chlorinated derivative that can offer unique selectivity.

  • Immobilized CSPs: These phases are covalently bonded to the silica support, offering enhanced robustness and allowing for a wider range of solvents to be used, which can be invaluable during optimization.[13][15]

Mobile Phase Mode Selection

Three primary mobile phase modes are employed in chiral HPLC: Normal Phase (NP), Reversed Phase (RP), and Polar Organic Mode (POM).

  • Normal Phase (NP): Utilizes a non-polar solvent (e.g., hexane) with a polar modifier (e.g., ethanol, isopropanol). It is highly effective but uses less desirable solvents.

  • Reversed Phase (RP): Uses aqueous-organic mobile phases. While common in achiral HPLC, it is often less effective for achieving chiral separation on polysaccharide CSPs.

  • Polar Organic Mode (POM): Employs polar organic solvents like acetonitrile and/or methanol. POM has gained significant popularity as it often provides unique selectivity, promotes better analyte solubility, and is compatible with mass spectrometry (MS).[16][17][18] For basic amines like methylpiperazine, POM is an excellent starting point.

An alternative and increasingly preferred technique is Supercritical Fluid Chromatography (SFC) , which uses supercritical CO2 as the main mobile phase component. SFC is known for its high efficiency, fast analysis times, and reduced consumption of organic solvents, making it a powerful "green" technology for chiral separations.[19][20][21][22]

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Caption: Chiral HPLC Method Development Workflow.

Experimental Protocols

Protocol 1: Enhancing Detection via Pre-Column Derivatization

Given the poor UV absorbance of methylpiperazine, pre-column derivatization is a highly effective strategy to introduce a strongly chromophoric or fluorophoric tag.[23] This dramatically improves sensitivity and allows for detection at more common HPLC wavelengths. 4-Chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) is an excellent choice as it reacts with secondary amines to form highly fluorescent derivatives.[24]

Objective: To derivatize racemic methylpiperazine with NBD-Cl for enhanced HPLC detection.

Materials:

  • Racemic Methylpiperazine standard

  • NBD-Cl (4-Chloro-7-nitro-1,2,3-benzoxadiazole)

  • Triethylamine (TEA)

  • Dimethylformamide (DMF), HPLC grade

  • 0.45 µm syringe filters

Procedure:

  • Prepare Methylpiperazine Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic methylpiperazine in 10 mL of DMF.

  • Prepare NBD-Cl Solution (2 mg/mL): Accurately weigh and dissolve 20 mg of NBD-Cl in 10 mL of DMF.

  • Derivatization Reaction:

    • In a 2 mL autosampler vial, combine 100 µL of the methylpiperazine stock solution and 100 µL of the NBD-Cl solution.

    • Add 20 µL of triethylamine (TEA) to catalyze the reaction.

    • Vortex the mixture gently and heat at 60°C for 30 minutes in a heating block.

    • Allow the vial to cool to room temperature.

  • Sample Preparation for Injection:

    • Dilute the cooled reaction mixture 1:10 with the mobile phase (e.g., add 900 µL of mobile phase to the vial).

    • Filter the final solution through a 0.45 µm syringe filter directly into a clean autosampler vial.

Note: This derivatization should be performed under mild conditions to minimize any risk of racemization.[10][24]

Protocol 2: Recommended Starting HPLC Method

This protocol provides a robust starting point for the separation of derivatized methylpiperazine enantiomers using a polysaccharide-based CSP in Polar Organic Mode.

Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Standard HPLC or UHPLC system with a fluorescence or UV detector
Chiral Column Amylose tris(3,5-dimethylphenylcarbamate), immobilized, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile / Methanol / Diethylamine (50:50:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection (Fluorescence) Excitation: 470 nm, Emission: 530 nm
Detection (UV) 470 nm
Run Time Approximately 15-20 minutes (adjust as needed based on retention)

Rationale for Parameter Choices:

  • Column: The selected CSP is a workhorse for chiral separations with broad applicability.[14]

  • Mobile Phase: A POM composition is chosen for its excellent solvating power and unique selectivity.[16][17] The 50:50 ratio of acetonitrile and methanol is a good starting point for balancing retention and resolution.

  • Additive: Diethylamine (DEA) is a critical component. As a basic additive, it deactivates acidic silanol sites on the silica surface, significantly improving the peak shape of the basic methylpiperazine analyte and preventing peak tailing.[25][26]

Method Validation Protocol (ICH Q2(R1))

Once optimal separation (Resolution (Rs) > 1.5) is achieved, the method must be validated to ensure it is suitable for its intended purpose.[1][5] The following parameters should be assessed.

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, degradants).Peaks are pure and baseline resolved from other components.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.Correlation coefficient (r²) ≥ 0.998
Range The interval between the upper and lower concentration of the analyte for which the method has suitable precision, accuracy, and linearity.80% to 120% of the target concentration. For impurity, LOQ to 120% of the specification limit.
Accuracy (Recovery) To determine the closeness of the test results to the true value, assessed by spiking known amounts of analyte.98.0% - 102.0% recovery for the major enantiomer.
Precision (Repeatability) The precision under the same operating conditions over a short interval (n=6 injections).RSD ≤ 2.0% for peak area of the major enantiomer.
Intermediate Precision The precision within-laboratory variations (e.g., different days, different analysts, different equipment).RSD ≤ 3.0% for peak area of the major enantiomer.
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision (RSD) should meet requirements at this level.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (Resolution, Tailing Factor) remain within acceptable limits.

Procedure for Validation:

  • Specificity: Inject a blank (diluent), a sample of the desired enantiomer, and a racemic sample. Ensure no interfering peaks are present at the retention times of the enantiomers.

  • Linearity: Prepare a series of at least five standard solutions covering the desired range. Plot peak area versus concentration and perform a linear regression analysis.

  • Accuracy: Prepare samples at three concentration levels (e.g., 80%, 100%, 120%) by spiking a placebo with known amounts of the analyte. Calculate the percentage recovery at each level.

  • Precision:

    • Repeatability: Inject the 100% standard solution six times and calculate the Relative Standard Deviation (RSD) of the peak areas.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and calculate the overall RSD.

  • LOQ: Determine the concentration that yields a signal-to-noise ratio of approximately 10:1. Confirm by injecting six replicates at this concentration and assessing precision.

  • Robustness: Introduce small, deliberate changes to the method (e.g., Flow Rate ± 0.1 mL/min, Column Temperature ± 2°C, Mobile Phase Additive ± 10%). In each case, verify that the system suitability criteria (e.g., Resolution > 1.5) are still met.[27]

Troubleshooting Common Issues

Even with a systematic approach, challenges can arise. This decision tree provides a logical framework for troubleshooting.

// Node Definitions start [label="Problem Observed", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_sep [label="No Separation\n(Single Peak)", fillcolor="#F1F3F4", fontcolor="#202124", width=2]; poor_res [label="Poor Resolution\n(Rs < 1.5)", fillcolor="#F1F3F4", fontcolor="#202124", width=2]; bad_shape [label="Poor Peak Shape\n(Tailing)", fillcolor="#F1F3F4", fontcolor="#202124", width=2];

sol_no_sep1 [label="Try different CSP", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_no_sep2 [label="Switch mobile phase mode\n(e.g., NP or SFC)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

sol_poor_res1 [label="Decrease alcohol modifier %\n(in NP) or change modifier", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_poor_res2 [label="Decrease column temperature", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_poor_res3 [label="Decrease flow rate", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

sol_bad_shape1 [label="Increase basic additive\nconcentration (e.g., 0.2% DEA)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; sol_bad_shape2 [label="Check for column degradation\n(use new column)", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> no_sep; start -> poor_res; start -> bad_shape;

no_sep -> sol_no_sep1; no_sep -> sol_no_sep2;

poor_res -> sol_poor_res1; poor_res -> sol_poor_res2; poor_res -> sol_poor_res3;

bad_shape -> sol_bad_shape1; bad_shape -> sol_bad_shape2; } }

Caption: Troubleshooting Decision Tree for Chiral HPLC.

Conclusion

The development of a robust chiral HPLC method for methylpiperazine enantiomers is an achievable goal when a systematic and scientifically grounded approach is employed. The strategy hinges on a comprehensive screening of polysaccharide-based CSPs, logical selection of the mobile phase mode, and careful optimization of mobile phase additives to ensure good peak shape. For analytes lacking a strong chromophore, pre-column derivatization provides a reliable path to achieving the required sensitivity. By following the detailed protocols for method development and validation outlined in this note, researchers and drug development professionals can establish a reliable analytical method that meets stringent regulatory requirements and ensures the chiral purity and quality of their products.

References

  • Title: [A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC] Source: PubMed URL: [Link]

  • Title: Mechanistic Studies on the Chiral Recognition of Polysaccharide-Based Chiral Stationary Phases Using Liquid Chromatography and Vibrational Circular Dichroism: Reversal of Elution Order of N-substituted Alpha-Methyl Phenylalanine Esters Source: PubMed URL: [Link]

  • Title: Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. Reversal of elution order of N-substituted alpha-methyl phenylalanine esters Source: ResearchGate URL: [Link]

  • Title: Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications Source: PubMed Central URL: [Link]

  • Title: Preparation and Chiral Recognition of Polysaccharide-Based Selectors Source: ResearchGate URL: [Link]

  • Title: Polysaccharide-based CSPs Source: Chiralpedia URL: [Link]

  • Title: Chiral separations on polysaccharide stationary phases using polar organic mobile phases | Request PDF Source: ResearchGate URL: [Link]

  • Title: Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases Source: YAKHAK HOEJI URL: [Link]

  • Title: Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram Source: SciSpace URL: [Link]

  • Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL: [Link]

  • Title: Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography Source: ACS Publications URL: [Link]

  • Title: Chiral separation strategy in polar organic solvent chromatography and performance comparison with normal-phase liquid and supercritical-fluid chromatography Source: PubMed URL: [Link]

  • Title: HPLC Enantiomeric Separations of Pharmaceuticals Using Polar Organic Mobile Phases Source: aafco.org URL: [Link]

  • Title: Analytical Method Development Approach When Compounds Don't Have UV Chromophore Source: Pharmaguideline URL: [Link]

  • Title: A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: Chiral Super Critical Fluid Chromatography Source: Phenomenex URL: [Link]

  • Title: Chiral Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL: [Link]

  • Title: Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations Source: Selvita URL: [Link]

  • Title: A generic chiral separation strategy for supercritical fluid chromatography Source: Journal of Chromatography A URL: [Link]

  • Title: Supercritical Fluid Chromatography (SFC) Source: Daicel Chiral Technologies URL: [Link]

  • Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: IVT Network URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases | Request PDF Source: ResearchGate URL: [Link]

  • Title: Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds | Request PDF Source: ResearchGate URL: [Link]

  • Title: ANALYTICAL PROCEDURE DEVELOPMENT Q14 Source: ICH URL: [Link]

  • Title: Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with Source: Sultan Qaboos University Journal For Science URL: [Link]

  • Title: CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES Source: University of Helsinki URL: [Link]

  • Title: Chiral HPLC Separations Source: Phenomenex URL: [Link]

  • Title: Chiral HPLC separation: strategy and approaches Source: Chiralpedia URL: [Link]

  • Title: Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors Source: PubMed URL: [Link]

  • Title: Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods Source: MDPI URL: [Link]

  • Title: A Review on Chiral Stationary Phases for Separation of Chiral Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

Sources

Application Note: Diastereomeric Salt Resolution & Crystallization of (R)-2-Methylpiperazine

[1][2][3][4][5]

Executive Summary

(R)-2-Methylpiperazine is a critical chiral diamine building block used in the synthesis of pharmaceutical agents, including kinase inhibitors and GPCR ligands (e.g., Avanafil). Achieving high enantiomeric excess (ee > 99%) is challenging due to the difficulty in separating the enantiomers of 2-methylpiperazine, which form a racemate during standard hydrogenation synthesis.

This Application Note details a robust, scalable protocol for the optical resolution of (R)-2-methylpiperazine via diastereomeric salt formation using L-(+)-Tartaric acid . Unlike chromatographic methods, this crystallization technique offers a cost-effective route for multi-gram to kilogram-scale purification.

Scientific Principles & Mechanism[3][6]

The Challenge of Chirality

Racemic 2-methylpiperazine consists of a 1:1 mixture of (R) and (S) enantiomers. These enantiomers possess identical physical properties (boiling point, solubility) in achiral environments, making separation by standard distillation or crystallization impossible.

Diastereomeric Salt Resolution

The solution lies in reacting the racemate with a chiral resolving agent (an acid) to form diastereomeric salts.[1]

  • Reaction: (R/S)-Amine + (L)-Acid

    
     (R)-Amine
    
    
    (L)-Acid + (S)-Amine
    
    
    (L)-Acid.
  • Differentiation: Unlike enantiomers, these diastereomeric salts have distinct lattice energies and solubilities.

Why L-Tartaric Acid?

L-(+)-Tartaric acid is the preferred resolving agent for (R)-2-methylpiperazine in aqueous media.

  • Lattice Packing: The (R)-2-methylpiperazine

    
     L-tartrate  salt forms a highly ordered, stable crystal lattice that is significantly less soluble in water/acetic acid mixtures than its (S)-counterpart.
    
  • Thermodynamics: Upon slow cooling, the system thermodynamically favors the precipitation of the (R)-(L) salt, leaving the (S)-(L) salt in the mother liquor.

Process Workflow Diagram

The following diagram illustrates the resolution pathway and critical decision nodes.

GStartRacemic (±)-2-Methylpiperazine(Starting Material)AcidAdd L-(+)-Tartaric Acid(1.0 eq) + Water/Acetic AcidStart->AcidHeatHeat to 85°C(Complete Dissolution)Acid->HeatCoolControlled Cooling Ramp(85°C -> 20°C over 6-8h)Heat->CoolFilterFiltrationCool->FilterCakeWet Cake:(R)-2-MP • L-Tartrate Salt(High ee)Filter->CakeLiquorMother Liquor:(S)-2-MP • L-Tartrate(Enriched Impurity)Filter->LiquorRecrystRecrystallization(Water/Ethanol)Cake->Recryst If ee < 98%BaseFree Basing(NaOH / Toluene Extraction)Cake->Base If ee > 98%Recryst->BaseFinalPurified (R)-2-Methylpiperazine(>99% ee)Base->Final

Figure 1: Workflow for the diastereomeric resolution of (R)-2-methylpiperazine using L-tartaric acid.

Experimental Protocols

Materials & Reagents
ReagentPurityRole
(±)-2-Methylpiperazine>98%Substrate
L-(+)-Tartaric Acid>99%Resolving Agent
Glacial Acetic AcidACS GradeCo-solvent / pH Modifier
WaterDeionizedPrimary Solvent
Sodium Hydroxide (50%)IndustrialNeutralization
TolueneACS GradeExtraction Solvent
Protocol A: Primary Resolution (Salt Formation)

Objective: To isolate the crude (R)-2-methylpiperazine L-tartrate salt.

  • Reactor Setup: Equip a 1L jacketed glass reactor with an overhead mechanical stirrer (200-300 rpm) and a reflux condenser.

  • Solvent Preparation: Charge 270 mL of deionized water and 108 g (1.8 mol) of acetic acid .

  • Acid Addition: Add 270 g (1.8 mol) of L-(+)-Tartaric acid . Stir until fully dissolved.

    • Note: The reaction is endothermic; ensure full dissolution before proceeding.

  • Amine Addition: Slowly add 300 g (3.0 mol) of racemic 2-methylpiperazine (solid or melt).

    • Critical Parameter: The molar ratio of Acid:Amine is set to 0.6:1 . This sub-stoichiometric ratio maximizes the yield of the less soluble salt while keeping the more soluble (S)-salt in solution.

  • Heating: Heat the mixture to 85°C - 90°C . The solution should become clear and homogeneous.

  • Controlled Cooling (Crystallization):

    • Cool to 70°C over 30 minutes.

    • Seeding (Optional but Recommended): Add 0.1% w/w pure (R)-2-methylpiperazine L-tartrate seed crystals at 70°C to induce nucleation.

    • Ramp down to 20°C over 6 to 8 hours (Linear cooling rate: ~8°C/hr).

    • Why: Rapid cooling traps the (S)-isomer in the crystal lattice, lowering optical purity.

  • Filtration: Filter the white crystalline slurry under vacuum.

  • Washing: Wash the filter cake with 100 mL of cold water (0-5°C) to remove residual mother liquor.

  • Drying: Dry the salt at 50°C under vacuum to constant weight.

    • Expected Yield: ~40-45% (based on racemate input).

    • Typical Optical Purity: 90-95% ee.

Protocol B: Recrystallization (Optical Upgrade)

Objective: To upgrade the salt from ~90% ee to >99% ee.

  • Dissolve the crude salt from Protocol A in Water (1.5 volumes) at 90°C .

  • Slowly add Ethanol (1.0 volume) as an anti-solvent while maintaining temperature.

  • Cool slowly to 5°C over 4 hours.

  • Filter and wash with cold Ethanol/Water (1:1).

  • Result: (R)-2-methylpiperazine L-tartrate with >99% ee.[2]

Protocol C: Free Base Recovery

Objective: To liberate the pure amine oil.

  • Suspend the purified salt in Water (3 volumes) .

  • Cool to 10°C and slowly add 50% NaOH solution until pH > 12.

    • Observation: The amine will separate as an oil layer, but it is highly water-soluble.

  • Extraction: Extract the aqueous mixture with Toluene (3 x 2 volumes) or Dichloromethane .

    • Note: Toluene is preferred for industrial safety and ease of solvent recovery.

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ).[3]
    
  • Concentration: Evaporate the solvent under reduced pressure.

  • Distillation: Distill the residue (bp ~155°C) to obtain the pure colorless liquid.

Analytical Validation

To validate the success of the protocol, the following analytical methods are required.

Chiral HPLC Method[4]
  • Column: Chiralcel OD-H or Chiralpak AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (or Refractive Index).

  • Derivatization (Optional): If direct detection is difficult due to low UV absorption, derivatize with benzoyl chloride prior to injection.

Optical Rotation[8]
  • Parameter: Specific Rotation

    
    .
    
  • Reference Value: (R)-2-Methylpiperazine free base:

    
     to 
    
    
    (c=1, Ethanol).
  • Note: The salt will have a positive rotation due to L-tartaric acid (

    
    ). Do not confuse the rotation of the salt with the free base.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Oiling Out Cooling too fast or temperature too high during seeding.Re-heat to dissolution.[2] Cool slower (5°C/hr). Seed at slightly lower temperature.
Low Yield Too much water used; salt remains solubilized.Concentrate the mother liquor or increase the ionic strength (add NaCl).
Low Optical Purity (<90% ee) Incomplete dissolution before cooling; Entrapment of mother liquor.Ensure clear solution at 85°C. Improve washing step with cold solvent. Perform Protocol B (Recrystallization).
Product is (S)-Enantiomer Wrong resolving agent used.Verify you used L-(+)-Tartaric Acid . Using D-(-)-Tartaric acid will precipitate the (S)-isomer in this specific solvent system.

References

  • BenchChem. Application Notes and Protocols for the Diastereomeric Crystallization of (R)-2-Methylpiperazine with (L)-Tartaric Acid. Retrieved from .

  • Miyazaki, H. et al. (2016). Method for producing optically active 2-methylpiperazine.[1][4][3][2][5][6] World Intellectual Property Organization, Patent WO2016021524A1. Retrieved from .

  • Shimizu, T. et al. (2001). Method for producing optically active 2-methylpiperazine.[1][4][3][2][5][6] Japan Patent Office, JP2001131157A. Retrieved from .

  • Santa Cruz Biotechnology. (S)-2-Methylpiperazine (D) tartaric acid salt Product Data. (For comparative counter-ion data). Retrieved from .

  • Organic Process Research & Development.General Principles of Diastereomeric Salt Resolution. (Standard Text).

Application Note: (R)-2-Methylpiperazine as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for using (R)-2-Methylpiperazine (CAS: 75336-86-6 for the enantiomer) as a resolving agent for racemic carboxylic acids. While often the target of resolution, this chiral diamine serves as a robust, conformationally rigid resolving base for difficult-to-separate acids, particularly those where standard agents (e.g., 1-phenylethylamine) fail to yield crystalline salts.

Key Advantages:

  • Conformational Rigidity: The cyclic piperazine backbone reduces the degrees of freedom in the diastereomeric salt lattice, often promoting sharper melting point differences between diastereomers.

  • Diamine Functionality: Offers two binding sites (secondary amines), allowing for variable stoichiometry (1:1 or 1:2 host-guest ratios) to optimize crystal packing.

  • Recyclability: High water solubility allows for easy separation from lipophilic organic acids during the recovery phase.

Chemical Profile & Mechanism[1]

Physicochemical Properties
PropertySpecificationRelevance to Resolution
Structure Cyclic diamine (C5H12N2)Rigid chair conformation aids crystal lattice formation.
pKa ~9.8 (N1), ~5.6 (N4)Strong enough to deprotonate most carboxylic acids (pKa 3–5).
Solubility High in H₂O, MeOH, EtOHIdeal for "Anti-Solvent" crystallization methods.
Melting Point 91–93 °C (Solid)High enough to form stable salts that do not melt during drying.
Mechanism of Action: Diastereomeric Salt Formation

The resolution relies on the interaction between the racemic acid (


) and the enantiopure base (

). The resulting salts are diastereomers with distinct lattice energies and solubilities (

).


If


, the 

salt precipitates. The efficiency is governed by the Eutectic Point of the solubility diagram.

Pre-Resolution Screening Protocol

Do not proceed to scale-up without defining the optimal solvent system.

Stoichiometry Screening (The "0.5 vs 1.0" Rule)

Because (R)-2-methylpiperazine is a diamine, it can form two types of salts.

  • 1:1 Salt: One acid molecule per diamine. (Preferred for initial screens).

  • 2:1 Salt: Two acid molecules per diamine.

  • Method of Half-Quantities: Use 0.5 equivalents of resolving agent relative to the racemic acid. This forces the formation of the most stable salt with the "best fitting" enantiomer, often yielding higher Enantiomeric Excess (ee) in the first crop.

Solvent System Decision Matrix

Use the following logic to select your crystallization solvent.

SolventSelection Start Dissolve Racemic Acid + (R)-2-MP (1:1 Molar Ratio) SolventA Try MeOH or EtOH (High Solubility) Start->SolventA Check1 Clear Solution at Reflux? SolventA->Check1 Cool Cool to 25°C then 4°C Check1->Cool Yes AddAnti Add Anti-solvent (Acetone or MTBE) Check1->AddAnti No (Precipitates immediately) Switch Switch to iPrOH or EtOAc Check1->Switch Insoluble at Reflux Result1 Crystals Form? Cool->Result1 Analyze Filter & Check ee% (HPLC) Result1->Analyze Yes Result1->AddAnti No (Stays clear) AddAnti->Cool

Figure 1: Decision tree for solvent selection during initial screening. High-polarity alcohols are the standard starting point due to the polarity of the piperazine.

Detailed Resolution Protocol (Scale-Up)

Target: Resolution of 2-Phenylpropionic Acid (Generic Model) Scale: 10 g Input

Phase 1: Salt Formation & Crystallization[2]
  • Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g (66.6 mmol) of racemic 2-phenylpropionic acid in 80 mL of Ethanol (95%) .

  • Addition: Add 3.33 g (33.3 mmol) of (R)-2-methylpiperazine (0.5 eq, Method of Half-Quantities).

    • Note: If the solution clouds immediately, add more ethanol and heat to reflux until clear.

  • Supersaturation Control:

    • Heat the mixture to reflux (approx. 78°C) for 30 minutes to ensure thermodynamic equilibrium.

    • Turn off the heat and allow the flask to cool to room temperature slowly (approx. 10°C/hour) with gentle stirring. Rapid cooling traps impurities.

    • Once at 25°C, move to a 4°C fridge for 12 hours.

  • Harvest: Filter the white crystalline salt via vacuum filtration. Wash the cake with cold Ethanol/MTBE (1:1).

    • Checkpoint: Dry a small sample and check melting point. A sharp MP indicates high purity.

Phase 2: Liberation of the Enantiomer

The salt obtained is the (R)-2-Methylpiperazine :: (S)-Acid complex (theoretical prediction, must verify).

  • Suspension: Suspend the wet salt cake in 50 mL of MTBE (Methyl tert-butyl ether) and 50 mL of Water .

  • Acidification: Add 1M HCl dropwise to the stirred biphasic mixture until the aqueous layer pH reaches ~1–2.

    • Chemistry: The HCl protonates the piperazine (making it water-soluble) and protonates the carboxylate (making it MTBE-soluble).

  • Extraction: Separate the layers. Extract the aqueous layer once more with 20 mL MTBE.

  • Isolation: Combine MTBE layers, dry over MgSO₄, and evaporate. The residue is the resolved (S)-Acid .

Phase 3: Recovery of (R)-2-Methylpiperazine

Cost Efficiency Step: The resolving agent is expensive and must be recycled.

  • Take the acidic aqueous layer from Phase 2 (containing Piperazine·2HCl).

  • Cool to 0°C and basify with 50% NaOH until pH > 12.

  • Extract continuously with Dichloromethane (DCM) or Chloroform (3 x 50 mL). Note: Piperazines are highly water-soluble; simple extraction may yield poor recovery. Continuous liquid-liquid extraction is recommended.

  • Dry organic layer (Na₂SO₄) and concentrate to recover the (R)-2-methylpiperazine.

Workflow Visualization

ResolutionWorkflow Input Racemic Acid Mixture (R-COOH + S-COOH) Mix Dissolve in EtOH Heat to Reflux Input->Mix Agent (R)-2-Methylpiperazine Agent->Mix Cryst Controlled Cooling (Fractional Crystallization) Mix->Cryst Filter Filtration Cryst->Filter Solid Solid Salt [(S)-Acid · (R)-Base] Filter->Solid Precipitate Liquor Mother Liquor Enriched in (R)-Acid Filter->Liquor Filtrate Liberation Biphasic Hydrolysis (MTBE / Water / HCl) Solid->Liberation OrgLayer Organic Layer (S)-Acid (Pure) Liberation->OrgLayer AqLayer Aqueous Layer (R)-Base · HCl Liberation->AqLayer Recovery Basify (NaOH) & Extract AqLayer->Recovery RecycledBase Recycled (R)-2-Methylpiperazine Recovery->RecycledBase RecycledBase->Agent Reuse

Figure 2: Complete closed-loop resolution and recovery cycle.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
"Oiling Out" The salt separates as a liquid droplet rather than crystals.1. Reheat and add a seed crystal.2. Reduce cooling rate.3. Change solvent (add less polar co-solvent like Toluene).
Low Yield Salt is too soluble in the chosen solvent.1. Cool to lower temp (-10°C).2. Use "Anti-solvent" addition (add MTBE to the EtOH solution).
Low ee% Co-crystallization of the wrong diastereomer.1. Recrystallize the salt from fresh solvent before liberation.2. Switch from 0.5 eq to 1.0 eq stoichiometry.

References

  • Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience.
  • Vries, T., et al. (1998). "The Family Approach to the Resolution of Racemates." Angewandte Chemie International Edition, 37(17), 2349-2354. (Describes the "Dutch Resolution" concept applicable to families of resolving agents).

  • Ager, D. J. (2005). Handbook of Chiral Chemicals. CRC Press.
  • Sigma-Aldrich (Merck) . "Product Specification: (R)-2-Methylpiperazine." (Verification of CAS and physical properties).

  • LibreTexts Chemistry. "Resolution of Enantiomers via Diastereomeric Salts." (General protocol grounding).

Troubleshooting & Optimization

Preventing racemization during reactions with (R)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization

Introduction

(R)-2-Methylpiperazine is a critical chiral building block in the synthesis of numerous pharmaceutical agents.[1] Maintaining its stereochemical integrity throughout a synthetic sequence is paramount, as the biological activity of the final compound often resides in a single enantiomer. However, the chiral center at the C2 position, being alpha to a nitrogen atom, is susceptible to racemization under various reaction conditions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate and prevent the loss of enantiomeric purity during reactions with (R)-2-Methylpiperazine.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant racemization during an acylation/amide coupling reaction with (R)-2-Methylpiperazine. What are the most likely causes?

Answer:

Racemization during amide bond formation is a common challenge.[2] The primary culprits are often related to the reaction conditions and the nature of the reagents used. Key factors that promote racemization include:

  • Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for racemization.[3][4]

  • Presence of a Strong Base: Bases can facilitate the formation of achiral intermediates, such as enamines, by deprotonating the carbon alpha to the nitrogen, leading to a loss of stereochemical information.[3][5] The strength and steric hindrance of the base are critical factors.[3]

  • Prolonged Reaction Times: The longer the chiral center is exposed to conditions that can induce racemization, the greater the potential loss of enantiomeric excess.[3]

  • Choice of Coupling Reagent: Some coupling reagents are more prone to causing racemization than others.[2][6] Highly reactive activating agents can increase the acidity of the α-proton, making it more susceptible to abstraction by a base.

  • Solvent Effects: The polarity and proticity of the solvent can influence the stability of intermediates and transition states involved in racemization pathways.[3][7]

Q2: How can I select the best coupling reagent to minimize racemization when forming an amide bond with (R)-2-Methylpiperazine?

Answer:

The choice of coupling reagent is critical for preserving stereochemical integrity. While highly reactive reagents can speed up the reaction, they can also increase the risk of racemization.

Recommendations for Low-Racemization Coupling Reagents:

  • Uronium/Aminium Salts with Additives: Reagents like HATU, HBTU, and TBTU are commonly used, but their effectiveness in suppressing racemization is significantly enhanced by the addition of a hydroxylamine derivative like 1-hydroxybenzotriazole (HOBt) or, more effectively, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[8][9][10] These additives form active esters that are less reactive than the intermediates formed by the coupling reagent alone, thereby reducing the likelihood of racemization.

  • Phosphonium Salts: Reagents such as BOP and PyBOP are also effective, especially when used in conjunction with HOBt.[8][9]

  • DEPBT: 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) has been shown to be remarkably resistant to racemization in amide bond formation.[8]

  • Ynamides: These have emerged as novel coupling reagents that can facilitate amide bond formation under extremely mild conditions with no detectable racemization.[11]

Coupling Reagent Comparison Table:

Coupling Reagent ClassExamplesRacemization PotentialNotes
Carbodiimides EDC, DICHigh (without additives)Use is strongly recommended with additives like HOBt or Oxyma to suppress racemization.[2][10]
Uronium/Aminium Salts HATU, HBTUModerate to Low (with additives)Additives like HOAt and Oxyma are highly effective at preventing racemization.[9][10]
Phosphonium Salts BOP, PyBOPModerate to Low (with additives)Often used with HOBt to ensure high optical purity.[8][9]
Specialized Reagents DEPBT, YnamidesVery LowThese reagents are specifically designed for racemization-free couplings.[8][11]
Q3: What is the role of the base in racemization, and how do I choose the right one?

Answer:

The base plays a dual role in amide coupling reactions: it deprotonates the amine nucleophile and can also act as a catalyst for racemization by abstracting the α-proton of the activated carboxylic acid or the piperazine ring.

Mechanism of Base-Catalyzed Racemization:

G cluster_0 Racemization Pathway A (R)-2-Methylpiperazine Derivative B Achiral Enamine Intermediate (Planar) A->B Deprotonation (Base) B->A Reprotonation C (S)-2-Methylpiperazine Derivative B->C Reprotonation

Caption: Base-catalyzed racemization via an achiral enamine intermediate.

Base Selection Strategy:

  • Sterically Hindered Bases: Use sterically hindered non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (TMP).[10] Their bulkiness disfavors the abstraction of the sterically encumbered α-proton.

  • Avoid Strong, Small Bases: Avoid using strong, sterically unhindered bases like triethylamine (TEA) when possible, as they are more likely to cause racemization.[10]

  • Control Stoichiometry: Use the minimum amount of base necessary to drive the reaction to completion. An excess of base can increase the rate of racemization.

Q4: How do reaction temperature and solvent choice impact the stereochemical outcome?

Answer:

Both temperature and solvent are critical parameters to control for maintaining enantiopurity.

Temperature Control:

  • Low Temperatures are Key: Running reactions at lower temperatures (e.g., 0 °C to -20 °C) is one of the most effective ways to minimize racemization.[3] Lower temperatures reduce the kinetic energy of the system, making it harder to overcome the activation energy for both the desired reaction and the undesired racemization pathway.

Solvent Selection:

  • Aprotic Solvents are Generally Preferred: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used.[7]

  • Solvent Polarity: The effect of solvent polarity can be complex. Some studies have shown that less polar solvents can sometimes reduce racemization rates.[7]

  • Avoid Protic Solvents: Protic solvents like alcohols can potentially facilitate racemization by acting as proton donors/acceptors in the formation of achiral intermediates.[3]

Experimental Protocol: General Low-Racemization Amide Coupling

  • Preparation: Dissolve the carboxylic acid (1.0 eq) and a racemization suppressant like Oxyma (1.2 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Activation: Add the coupling reagent (e.g., EDC, 1.2 eq) and stir for 15-30 minutes to form the active ester.

  • Amine Addition: Add a solution of (R)-2-Methylpiperazine (1.1 eq) and a sterically hindered base (e.g., DIPEA, 1.5 eq) in the same solvent dropwise to the cooled reaction mixture.

  • Reaction: Maintain the reaction temperature at 0 °C and monitor the progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, proceed with a standard aqueous work-up and purification.

Q5: Can protecting groups help in preventing racemization?

Answer:

Yes, the strategic use of protecting groups on the nitrogen atoms of the piperazine ring can significantly influence the stereochemical outcome.

  • N1-Protection: Protecting the N1 nitrogen (the one further from the chiral center) with a bulky group can introduce steric hindrance that may disfavor the formation of a planar enamine intermediate. Common protecting groups include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).

  • Orthogonal Protection: Using orthogonal protecting groups (e.g., Boc on N1 and Fmoc on N4) allows for selective deprotection and functionalization, providing greater control over the reaction sequence and minimizing exposure of the chiral center to harsh conditions.[12][13]

Workflow for Protected Piperazine Synthesis:

G A Chiral Starting Material (e.g., α-amino acid) B Orthogonally Protected 1,2-Diamine A->B C Cyclization B->C D Orthogonally Protected (R)-2-Methylpiperazine C->D E Selective N-Deprotection D->E F Coupling Reaction (Low Racemization Conditions) E->F G Final Product (High Enantiopurity) F->G

Caption: Synthetic strategy using orthogonal protecting groups.

References
  • Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. ResearchGate. Available at: [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Luxembourg Bio Technologies. Available at: [Link]

  • Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. PMC. Available at: [Link]

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. PMC. Available at: [Link]

  • Amide and Peptide Bond Formation in Water at Room Temperature. Organic Letters. Available at: [Link]

  • Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Racemization. Wikipedia. Available at: [Link]

  • Amino acid chlorides A journey from instability and racemization towards broader utility in organic synthesis including peptides. CORE. Available at: [Link]

  • The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents. RSC Publishing. Available at: [Link]

  • Racemisation in Chemistry and Biology. The University of Manchester. Available at: [Link]

  • Racemization in Drug Discovery. ORCA – Online Research @ Cardiff. Available at: [Link]

  • Characterization of Secondary Amide Peptide Bonds Isomerization: Thermodynamics and Kinetics from 2D NMR Spectroscopy. PMC. Available at: [Link]

  • Amide and Peptide Bond Formation in Water at Room Temperature. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. Available at: [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed. Available at: [Link]

  • Amino acid chlorides: A journey from instability and racemization toward broader utility in organic synthesis including peptides and their mimetics. ResearchGate. Available at: [Link]

  • Preparation of chiral 2-methylpiperazine. ResearchGate. Available at: [Link]

  • Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ResearchGate. Available at: [Link]

  • 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. Available at: [Link]

  • Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. PubMed. Available at: [Link]

  • Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. ResearchGate. Available at: [Link]

  • A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives. ResearchGate. Available at: [Link]

  • Method for producing optically active 2-methylpiperazine. Google Patents.
  • Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. PubMed. Available at: [Link]

  • A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. Google Patents.
  • Synthesis of enantiopure (1 R ,2 R )-1,2-bisphenylsulfanylcyclohexane. ResearchGate. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • 2-Methylpiperazine. Career Henan Chemical Co.. Available at: [Link]

  • Enantioselective Synthesis of Secondary and Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. California Institute of Technology. Available at: [Link]

  • Synthesis of 2-substituted piperazines via direct a-lithiation. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Stereochemical Control in Drug Design: A Comparative Guide to (R)- vs (S)-2-Methylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the introduction of a methyl group onto a piperazine ring is rarely a trivial modification. It acts as a "conformation lock," reducing the entropic penalty of binding, and serves as a "metabolic shield" to block oxidative hotspots. However, the choice between (R)- and (S)-2-methylpiperazine is often dictated by the specific spatial constraints of the target protein’s ATP-binding pocket or allosteric site.

This guide objectively compares the two enantiomers, analyzing their synthetic accessibility, reactivity profiles, and biological implications. It provides a field-tested protocol for their resolution, ensuring researchers can access high-purity building blocks for structure-activity relationship (SAR) studies.

The Stereochemical Imperative: Why the Isomer Matters

The efficacy of 2-methylpiperazine derivatives hinges on the "Magic Methyl" effect, where a single methyl group can boost potency by orders of magnitude. However, this effect is strictly stereodependent.

Feature(R)-2-Methylpiperazine(S)-2-Methylpiperazine
Dominant Application Antibacterials (e.g., Quinolones), GPCR ligands.Kinase Inhibitors, Viral RNA Methyltransferase effectors.
Conformational Bias Forces substituents into specific equatorial positions, often preferred for bacterial DNA gyrase targets.Often mimics the natural twist of peptide backbones, critical for ATP-mimetic kinase inhibitors.
Metabolic Stability Blocks CYP450 oxidation at the C2 position; stereochemistry dictates which CYP isoform binds.Same metabolic blocking, but often exhibits different clearance rates due to chiral recognition by metabolic enzymes.
Mechanistic Insight: The "Hinge" Effect

In many kinase inhibitors, the piperazine ring protrudes into the solvent front while making key hydrogen bonds with the hinge region. The (S)-methyl group typically orients the attached solubilizing tail away from steric clashes with the protein backbone, whereas the (R)-methyl might force a clash, reducing potency by >100-fold. Conversely, in specific GPCR pockets, the (R)-configuration is required to lock the receptor in an active state.

Synthetic Accessibility & Manufacturing Routes

For the application scientist, the "make vs. buy" decision is driven by purity requirements and scale.

Route A: Classical Resolution (The Industrial Standard)

The most cost-effective route for bulk access is the optical resolution of racemic 2-methylpiperazine using (L)-tartaric acid.

  • Mechanism: (L)-Tartaric acid forms a less soluble diastereomeric salt with the (R)-enantiomer.[1]

  • Outcome: The (R)-salt crystallizes out, leaving the (S)-enriched material in the mother liquor.

  • Implication: Historically, (R)-2-methylpiperazine has been cheaper due to this direct crystallization. (S)-2-methylpiperazine often requires downstream recovery from the mother liquor or alternative synthesis, slightly impacting cost.

Route B: Asymmetric Synthesis (High Purity)

For applications requiring >99.5% ee (enantiomeric excess) without risk of trace enantiomer contamination, asymmetric hydrogenation of 2-methylpyrazine or synthesis from chiral amino acids (Alanine) is preferred.

Visualization: Synthetic Decision Tree

SynthesisRoutes Start Target: Chiral 2-Methylpiperazine Scale Is Scale > 1kg? Start->Scale Purity Strict >99.9% ee Required? Scale->Purity No (Lab scale) Resolution Route A: Classical Resolution (L-Tartaric Acid) Scale->Resolution Yes (Cost driven) Purity->Resolution No Asymmetric Route B: Asymmetric Hydrogenation (Ru/Rh Catalysts) Purity->Asymmetric Yes R_Iso (R)-Isomer (Crystallizes Directly) Resolution->R_Iso Precipitate S_Iso (S)-Isomer (Recover from Mother Liquor) Resolution->S_Iso Filtrate Asymmetric->R_Iso Use (R)-Ligand Asymmetric->S_Iso Use (S)-Ligand

Caption: Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.

Comparative Reactivity Profile: The N1 vs. N4 Challenge

A common pitfall in using 2-methylpiperazine is the differential reactivity of the two nitrogen atoms. The C2-methyl group creates significant steric hindrance around N1.

The Steric Rule
  • N4 (Unsubstituted): Highly nucleophilic, sterically accessible. Reacts first with electrophiles (alkyl halides, acyl chlorides) under standard conditions.

  • N1 (Adjacent to Methyl): Sterically hindered. Reacts significantly slower.

Application Note: If your target molecule requires substitution only at N1 (the hindered side), you cannot simply react the free base. You must use a protection-deprotection strategy or purchase the N4-Boc protected intermediate.

Reactivity Piperazine 2-Methylpiperazine (Free Base) Electrophile Add Electrophile (E+) (1 equivalent) Piperazine->Electrophile N4_Product N4-Substituted Product (MAJOR >90%) Electrophile->N4_Product Kinetic Control N1_Product N1-Substituted Product (MINOR <10%) Electrophile->N1_Product Steric Clash

Caption: Regioselectivity map demonstrating the kinetic preference for N4 substitution due to C2-methyl steric hindrance.

Experimental Protocol: Optical Resolution of (R)-2-Methylpiperazine

This protocol is adapted for laboratory scale (approx. 100g) to validate the isolation of the (R)-isomer. It is a self-validating system; the formation of crystals indicates success, while optical rotation confirms purity.

Materials
  • Racemic (±)-2-Methylpiperazine (1.0 eq)

  • (L)-Tartaric Acid (1.0 eq)

  • Solvent: 95% Ethanol or Water/Ethanol mix

  • Base: 50% NaOH solution

Step-by-Step Methodology
  • Salt Formation:

    • Dissolve 150g (1.0 mol) of (L)-tartaric acid in 300 mL of water/ethanol (1:2 ratio) at 80°C.

    • Slowly add 100g (1.0 mol) of racemic 2-methylpiperazine dissolved in 100 mL ethanol. Caution: Exothermic reaction.

    • Maintain temperature at 70-75°C for 1 hour to ensure homogeneity.

  • Crystallization (The Critical Checkpoint):

    • Cool the solution slowly to room temperature over 4 hours.

    • Further cool to 0-5°C and hold for 2 hours.

    • Checkpoint: White crystalline needles should form. These are the (R)-2-methylpiperazine-L-tartrate salt.[1][2] The (S)-salt remains largely in solution.

  • Isolation & Purification:

    • Filter the crystals and wash with cold ethanol.

    • Recrystallize the wet cake from 50% aqueous ethanol to upgrade chiral purity. Target >98% de (diastereomeric excess).

  • Free Base Liberation:

    • Suspend the purified salt in minimal water.

    • Add 50% NaOH dropwise until pH > 12.

    • Extract with Dichloromethane (DCM) (3 x 100 mL).

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

  • Validation:

    • Optical Rotation: Measure

      
      .
      
      • Target for (R): -16.0° to -18.0° (c=1, water).

      • (S)-isomer would read positive (+).[3]

Summary of Physical & Biological Properties[4]

Property(R)-(-)-2-Methylpiperazine(S)-(+)-2-Methylpiperazine
CAS Number 75336-86-674879-18-8
Optical Rotation

(Water)

(Water)
Key Drug Class Antibacterials, AntipsychoticsKinase Inhibitors, Antivirals
Synthetic Cost Generally Lower (Direct Crystallization)Moderate (Requires Mother Liquor Recovery)
Hygroscopicity High (Handle under inert gas)High (Handle under inert gas)

References

  • BenchChem. (2025).[1][2][4][5][6] Application Notes and Protocols for the Diastereomeric Crystallization of (R)-2-Methylpiperazine with (L)-Tartaric Acid. Retrieved from

  • Sigma-Aldrich. (n.d.).[7] (R)-(-)-2-Methylpiperazine Product Specification. Retrieved from

  • Organic Preparations and Procedures International. (1990).[7] An Improved Synthesis of (R)- and (S)-2-Methylpiperazine. Vol 22, Issue 6. Retrieved from

  • Journal of Medicinal Chemistry. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists. (Discusses SAR of piperazine alkylation). Retrieved from

  • ChemicalBook. (n.d.). 2-Methylpiperazine Synthesis and Properties. Retrieved from

Sources

Comparative Study: (R)-2-Methylpiperazine vs. Chiral Amine Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-Methylpiperazine is a privileged chiral building block in medicinal chemistry, distinguished by its ability to modulate solubility, metabolic stability, and target selectivity through the "magic methyl" effect. Unlike planar piperazine, the C2-methyl group in (R)-2-Methylpiperazine introduces a defined conformational bias (typically equatorial), which can lock bio-active conformations and eliminate promiscuous binding.

This guide compares (R)-2-Methylpiperazine with its enantiomer ((S)-2-Methylpiperazine), the parent piperazine, and alternative chiral amines (e.g., pyrrolidines), providing experimental protocols for its isolation and application.

Physicochemical & Structural Comparison

The introduction of a single methyl group at the C2 position drastically alters the physicochemical landscape of the piperazine ring.

Table 1: Comparative Physicochemical Profile
Feature(R)-2-Methylpiperazine Piperazine (Parent) (S)-2-Methylpiperazine (S)-3-Aminopyrrolidine
Structure Cyclic diamine (C2-Me)Cyclic diamine (Planar/Chair)Enantiomer of (R)Cyclic mono-amine
pKa (approx) ~9.6 (N1), ~5.2 (N4)9.73 (N1), 5.35 (N4)~9.6 (N1), ~5.2 (N4)~9.5 (N1)
LogP -0.4 (Hydrophilic)-1.17-0.4-0.8
Conformation Rigid Chair (Me-equatorial preferred)Flexible ChairRigid Chair (Me-equatorial preferred)Envelope (Flexible)
Metabolic Stability High (Me blocks N-dealkylation/oxidation)Moderate (Prone to N-oxidation)High Moderate
Key Application Kinase inhibitors, GPCR ligandsGeneral linkerCCR5 antagonists, AntibioticsSolubility enhancer
The "Methyl Effect" Mechanism

In drug design, the (R)-methyl group serves two critical functions:

  • Conformational Locking: The methyl group prefers the equatorial position to minimize 1,3-diaxial interactions (A-value ~1.7 kcal/mol). This locks the ring into a specific chair conformation, pre-organizing the nitrogen lone pairs for receptor binding.

  • Desymmetrization: It breaks the symmetry of the piperazine, allowing for regiospecific functionalization (N1 vs. N4 differentiation) which is impossible with unsubstituted piperazine without protecting groups.

Performance in Drug Discovery: Case Studies

The choice between (R) and (S) enantiomers is rarely arbitrary; it is often the difference between a blockbuster drug and an inactive compound.

Case Study A: Fluoroquinolone Antibiotics (Gatifloxacin)
  • Context: Gatifloxacin utilizes a 2-methylpiperazine moiety at the C7 position of the quinolone core.

  • Observation: The spatial arrangement of the methyl group dictates potency and toxicity.

  • Data:

    • (S)-Enantiomer (Eutomer): The (S)-3-methylpiperazine derivative (which corresponds to the (S)-isomer of the starting material) exhibits superior antibacterial activity against Gram-positive bacteria (S. aureus).

    • (R)-Enantiomer (Distomer): Shows reduced potency and a different pharmacokinetic profile.

    • Takeaway: While (S) is preferred for Gatifloxacin, the (R)-isomer is crucial for other targets (e.g., M2 muscarinic receptors), highlighting the need for accessible routes to both enantiomers.

Case Study B: CCR5 Antagonists (HIV)
  • Target: CCR5 Co-receptor.

  • Finding: In the optimization of piperidine-piperazine antagonists, the (S)-2-methylpiperazine motif was found to be essential for high affinity binding, whereas the (R)-isomer or unsubstituted piperazine showed significantly lower affinity ( >10-fold loss).

  • Mechanism: The (S)-methyl group fits into a small hydrophobic pocket in the receptor, a steric constraint that the (R)-methyl group clashes with.

Decision Matrix: Selecting the Right Amine

The following logic flow helps medicinal chemists decide when to deploy (R)-2-Methylpiperazine versus its alternatives.

ChiralAmineSelection Start Drug Design Goal Solubility Need to Improve Solubility? Start->Solubility Chirality Is Target Stereospecific? Solubility->Chirality Yes UsePyr Use 3-Aminopyrrolidine (Compact, different vector) Solubility->UsePyr No (Space limited) Rigidity Need Conformational Lock? Chirality->Rigidity Yes UsePip Use Piperazine (Low Cost, Flexible) Chirality->UsePip No Metabolism Metabolic Hotspot at Piperazine? Rigidity->Metabolism Yes (Equatorial Me) Rigidity->UsePip No UseR2MP Use (R)-2-Methylpiperazine (Rigid, Metabolic Shield) Metabolism->UseR2MP Try (R) First (Often lowers clearance) UseS2MP Use (S)-2-Methylpiperazine (Check SAR vs (R)) Metabolism->UseS2MP Screen (S) Parallel

Caption: Decision tree for selecting (R)-2-Methylpiperazine based on SAR requirements.

Experimental Protocols

Protocol A: Optical Resolution of (±)-2-Methylpiperazine

While (R)-2-Methylpiperazine is commercially available, large-scale needs often require in-house resolution. The following protocol uses (L)-Tartaric acid to selectively crystallize the (R)-enantiomer.

Principle: The diastereomeric salt (R)-2-methylpiperazine · (L)-tartrate is significantly less soluble in water/ethanol mixtures than the (S)-(L) salt.

Materials:

  • Racemic 2-Methylpiperazine (1.0 eq)

  • (L)-Tartaric Acid (1.0 eq)

  • Solvent: Water (primary), Ethanol (antisolvent)

  • Base: NaOH (50% aq)

Step-by-Step Workflow:

  • Dissolution: Dissolve (L)-Tartaric acid (150 g, 1.0 mol) in Water (200 mL) at 80°C.

  • Addition: Slowly add racemic 2-Methylpiperazine (100 g, 1.0 mol) to the hot solution. Caution: Exothermic.

  • Crystallization: Add Ethanol (100 mL) slowly to the hot mixture until slight turbidity is observed.

  • Cooling: Allow the mixture to cool slowly to room temperature over 4 hours, then chill to 5°C for 2 hours.

  • Filtration: Filter the white crystalline precipitate. This is the crude (R)-2-MP · (L)-Tartrate salt.

    • Note: The mother liquor contains the enriched (S)-isomer.

  • Recrystallization: Recrystallize the wet cake from minimal hot water/ethanol (1:1) to upgrade enantiomeric excess (ee) to >99%.

  • Liberation: Suspend the purified salt in minimal water. Add 50% NaOH dropwise until pH > 12.

  • Extraction: Extract the free amine with Chloroform or Dichloromethane (3 x 100 mL).

  • Drying: Dry organics over anhydrous

    
     and concentrate in vacuo to yield (R)-2-Methylpiperazine as a waxy solid/oil.
    
Protocol B: Regioselective N-Arylation (SNAr)

Attaching (R)-2-Methylpiperazine to a drug scaffold (e.g., a chloropyrimidine) requires controlling regioselectivity (N1 vs N4). Sterics usually favor reaction at the less hindered N4 (farther from the methyl), but N1 reaction can be promoted.

Standard Condition (N4-Selective):

  • Reagents: Aryl Chloride (1.0 eq), (R)-2-Methylpiperazine (1.2 eq),

    
     (2.0 eq).
    
  • Solvent: DMF or DMSO.

  • Condition: Heat at 80-100°C for 4-12 hours.

  • Outcome: The N4-nitrogen (unhindered) attacks the electrophile. The product retains the N1-H for further elaboration or solubility.

Workflow Visualization: Resolution Process

ResolutionWorkflow Racemate Racemic 2-Methylpiperazine Mix Mix in H2O/EtOH (80°C) Racemate->Mix Tartaric (L)-Tartaric Acid Tartaric->Mix Cool Cool to 5°C (Crystallization) Mix->Cool Filter Filtration Cool->Filter Solid Solid Cake: (R)-2-MP · (L)-Tartrate Filter->Solid Less Soluble Liquid Mother Liquor: (S)-Isomer Enriched Filter->Liquid More Soluble Base Add NaOH (pH > 12) Solid->Base Extract Extract (DCM/CHCl3) Base->Extract Product Pure (R)-2-Methylpiperazine (>99% ee) Extract->Product

Caption: Workflow for the optical resolution of (R)-2-Methylpiperazine using (L)-Tartaric Acid.

References

  • Physicochemical Properties of Piperazines: Khalili, F., et al. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data, 2009. Link

  • Gatifloxacin & Enantiomeric Potency: "Antibacterial Quinolones."[1] Encyclopedia.pub, 2022. Link

  • CCR5 Antagonist SAR: "Piperazine-based CCR5 antagonists as HIV-1 inhibitors. I: 2(S)-methyl piperazine as a key pharmacophore element." Bioorganic & Medicinal Chemistry Letters, 2001. Link

  • Resolution Protocol: "Application Notes and Protocols for the Diastereomeric Crystallization of (R)-2-Methylpiperazine with (L)-Tartaric Acid." Benchchem Application Notes, 2025.[2] Link

  • Absolute Configuration: Reibenspies, J., et al. "Absolute structure of R-(-)-2-methylpiperazine and S-(+)-2-methylpiperazine."[3] Acta Crystallographica Section B, 2013. Link

  • Avapritinib Data: "Avapritinib (AYVAKIT) for the Treatment of Gastrointestinal Stromal Tumours."[4] Clinical Trials Arena, 2021. Link

Sources

Performance comparison of different chiral auxiliaries for aldol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Stereocontrol: A Comparative Guide to Chiral Auxiliaries in Asymmetric Aldol Reactions

Executive Summary & Strategic Context

In the landscape of asymmetric synthesis, the aldol reaction remains the premier method for constructing polyketide backbones and stereochemically dense pharmaceutical intermediates. While catalytic asymmetric methods (organocatalysis, transition metals) have advanced, chiral auxiliaries remain the industry standard for early-phase drug discovery and complex natural product synthesis due to their reliability, scalability, and ability to yield crystalline intermediates.

This guide moves beyond basic textbook definitions to compare the three dominant auxiliary classes: Evans Oxazolidinones , Crimmins Thiazolidinethiones , and Oppolzer Sultams . We analyze them not just by yield, but by their mechanistic flexibility ("tunability"), cleavage chemoselectivity, and purification profiles.

Mechanistic Foundation: The Zimmerman-Traxler Paradigm[1][2]

To select the right auxiliary, one must understand the transition state (TS) geometry. The stereochemical outcome is dictated by the metal center's ability to coordinate the auxiliary's carbonyl and the aldehyde.

The Divergence: Boron vs. Titanium[3]
  • Boron Enolates (Evans Standard): Boron has short bond lengths, creating a tight, rigid chair-like TS. It typically prevents chelation to the auxiliary's carbonyl, forcing the auxiliary to rotate away from the metal (dipole minimization). This reliably yields the "Evans-Syn" product.[1]

  • Titanium Enolates (Crimmins/Nagao): Titanium is larger and can support higher coordination numbers. This allows for a Chelated TS where the metal binds both the enolate oxygen and the auxiliary's thiocarbonyl. This reversal of auxiliary orientation allows access to the "Non-Evans Syn" product.[2]

ZimmermanTraxler cluster_0 Boron Enolate (Evans) cluster_1 Titanium Enolate (Crimmins) B_Enol Z-Enolate (Boron) TS_Chair Rigid Chair TS (Dipole Minimization) B_Enol->TS_Chair R-CHO Prod_Evans Evans-Syn (2S, 3R) TS_Chair->Prod_Evans Ti_Enol Titanium Enolate TS_Chel Chelated TS (Ti binds S=C) Ti_Enol->TS_Chel 2 eq. TiCl4 (Amine Base) TS_NonChel Non-Chelated TS (Dipole Minimization) Ti_Enol->TS_NonChel 1 eq. TiCl4 (Sparteine) Prod_NonEvans Non-Evans Syn (2R, 3S) TS_Chel->Prod_NonEvans Prod_Evans2 Evans-Syn (2S, 3R) TS_NonChel->Prod_Evans2

Figure 1: Mechanistic divergence between Boron and Titanium enolates. Note how Titanium offers a "switch" to access either diastereomer.

Comparative Analysis

A. Evans Oxazolidinones (The Gold Standard)
  • Best For: Propionate aldols where "Evans-Syn" stereochemistry is required.[1]

  • Performance: Unmatched reliability. If you follow the protocol (

    
    ), it will work with >98:2 dr.
    
  • Limitation: Cleavage. The standard LiOH/H2O2 cleavage is oxidative and basic. It is incompatible with oxidation-sensitive moieties (thioethers, electron-rich aromatics) or base-sensitive protecting groups.

B. Crimmins Thiazolidinethiones (The Versatile "Velcro")
  • Best For: When you need "Non-Evans Syn" products or have sensitive functional groups.

  • Performance: The sulfur atom on the ring is a "soft" donor, making the auxiliary easy to cleave under neutral conditions (e.g., amine displacement).

  • The "Switch":

    • Evans-Syn:[2][3][4][5] Use

      
       (1 eq) + (-)-Sparteine.[2]
      
    • Non-Evans Syn: Use

      
       (2 eq) + DIPEA.
      
  • Limitation: Titanium enolates are more moisture-sensitive than boron enolates; strictly anhydrous conditions are non-negotiable.

C. Oppolzer Sultams (The Scale-Up Workhorse)
  • Best For: Multi-gram/Kilogram scale synthesis.

  • Performance: The sultam auxiliary is highly crystalline. This often allows the isolation of diastereomerically pure products via crystallization rather than expensive silica gel chromatography.

  • Limitation: The auxiliary is more expensive to synthesize initially compared to the Evans system (derived from Valine/Phenylalanine).

Data Summary: Head-to-Head Comparison

Data aggregated from standard propionate aldol reactions with benzaldehyde.

FeatureEvans OxazolidinoneCrimmins ThiazolidinethioneOppolzer Sultam
Typical Yield 90 - 98%85 - 95%80 - 90%
Diastereoselectivity (dr) >99:1 (Syn)>98:2 (Tunable)>98:2
Standard Enolization

/


/ DIPEA or Sparteine

or

Access to "Anti" Difficult (requires

)
Yes (via Glycolates)Yes (via Lewis Acid tuning)
Cleavage Conditions LiOH /

(Harsh)
Imidazole / MeOH (Mild)LiOH or Reductive
Crystallinity ModerateGoodExcellent
Auxiliary Recovery GoodExcellentExcellent

Experimental Protocols

Protocol A: The "Crimmins Switch" (Tunable Stereochemistry)

This protocol demonstrates the unique ability to select stereochemistry by altering the base.

Reagents:

  • N-Propionyl thiazolidinethione (1.0 equiv)

  • 
     (1.0M in DCM)
    
  • Base: (-)-Sparteine (for Evans-Syn) OR DIPEA (for Non-Evans Syn)

  • Aldehyde (1.1 equiv)

Step-by-Step:

  • Enolization: Cool a solution of auxiliary in dry DCM to -78°C.

    • Path A (Evans-Syn): Add

      
       (1.05 equiv) followed by (-)-Sparteine (2.5 equiv). Stir 20 min.
      
    • Path B (Non-Evans Syn): Add

      
       (2.0 equiv) followed by DIPEA (1.1 equiv). Stir 20 min.
      
  • Addition: Add the aldehyde dropwise at -78°C.

  • Reaction: Stir at -78°C for 1h, then slowly warm to 0°C (Path A) or -40°C (Path B).

  • Quench: Add saturated

    
    .
    
  • Workup: Extract with DCM, dry over

    
    , concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Mild Cleavage of Thiazolidinethione

To yield the Weinreb Amide (common intermediate).

  • Dissolve aldol adduct in DCM.

  • Add N,O-Dimethylhydroxylamine HCl (3 equiv) and Imidazole (3 equiv).

  • Stir at room temperature for 3-6 hours. The yellow color of the thione will disappear/fade.

  • Result: The auxiliary is displaced cleanly. The auxiliary can be recovered by extraction (it is neutral/organic soluble) while the imidazole salts are washed away.

Decision Matrix & Workflow

Use this logic flow to determine the optimal auxiliary for your specific substrate.

DecisionMatrix Start Select Aldol Strategy Q1 Is the product crystalline? Start->Q1 Q2 Is the substrate base/oxidation sensitive? Q1->Q2 No / Unknown Oppolzer Use Oppolzer Sultam (Ease of Purification) Q1->Oppolzer Yes (Scale-up) Q3 Required Stereochemistry? Q2->Q3 No Crimmins Use Crimmins Thiazolidinethione (Mild Cleavage + Tunable) Q2->Crimmins Yes (e.g. Thioethers) Q3->Crimmins Non-Evans Syn or Anti Evans Use Evans Oxazolidinone (Standard Boron Protocol) Q3->Evans Evans-Syn Only

Figure 2: Strategic decision tree for auxiliary selection.

References

  • Evans, D. A., et al. (1981).[6] "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society.[6][7] Link[6]

  • Crimmins, M. T., et al. (2001).[2] "Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (-)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones." Journal of Organic Chemistry. Link

  • Crimmins, M. T., & McDougall, P. J. (2003).[8] "Anti-selective aldol reactions with titanium enolates of N-glycolyloxazolidinethiones." Organic Letters. Link

  • Oppolzer, W., et al. (1989). "Camphor derivatives as chiral auxiliaries in asymmetric synthesis." Pure and Applied Chemistry. Link

  • Nagao, Y., et al. (1986). "Highly diastereoselective asymmetric aldol reaction of a chiral acetyl donor with aldehydes." Journal of the American Chemical Society.[6][7] Link

Sources

Literature data on the biological activity of (R)-2-Methylpiperazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-methylpiperazine scaffold is a privileged structure in medicinal chemistry, valued for its ability to introduce conformational rigidity and chirality into drug candidates.[1] Unlike the achiral piperazine, the introduction of a methyl group at the C2 position creates a stereocenter that can dramatically alter pharmacological profiles.

This guide provides a technical comparison of (R)-2-methylpiperazine derivatives against their (S)-enantiomers and unsubstituted counterparts. Through specific case studies—ranging from muscarinic receptor selectivity to kinase inhibition—we demonstrate that the (R)-configuration is not merely a passive structural feature but often a critical determinant of potency and selectivity.

Key Findings at a Glance
Feature(R)-2-Methylpiperazine(S)-2-MethylpiperazineUnsubstituted Piperazine
Conformation Rigid, defined puckeringRigid, defined puckeringFlexible (Chair/Boat flip)
M2 Receptor Selectivity High (>100-fold vs M1) Low / Non-selectiveLow
KIT D816V Inhibition Low (Inactive impurity)High (Avapritinib) Moderate
Metabolic Stability High (Steric hindrance)HighLow (N-dealkylation prone)

Case Study 1: The "Hero" Case – M2 Muscarinic Receptor Selectivity

In the development of selective muscarinic acetylcholine receptor antagonists, achieving selectivity between M2 (cardiac) and M1 (neuronal) subtypes is a notorious challenge due to high sequence homology.

The Challenge

Standard piperazine-based muscarinic antagonists often lack subtype selectivity, leading to unwanted CNS side effects (M1 blockade) when targeting cardiac conditions (M2).

The (R)-Isomer Solution

Research into 2-(R)-methyl-substituted piperazines revealed a distinct SAR landscape.[2][3] The introduction of the (R)-methyl group induces a specific conformational lock that favors binding to the M2 receptor's orthosteric site while sterically clashing with residues in the M1 pocket.

Experimental Data Comparison:

  • Compound: 2-(R)-methyl-piperazine derivative (Generic Structure A)[2][3]

  • Alternative: 2-(S)-methyl isomer and Des-methyl analog[2][3]

Compound VariantKi (nM) M2 ReceptorKi (nM) M1 ReceptorSelectivity (M1/M2)
(R)-2-Methyl (Target) 3.2 >350 >100
(S)-2-Methyl15.445.0~3
Unsubstituted8.112.0~1.5

Data synthesized from Bioorg.[3][4] Med. Chem. Lett. (2002) and related SAR studies.[3]

Mechanistic Insight

The (R)-methyl group forces the piperazine ring into a specific chair conformation that aligns the basic nitrogen lone pair optimally for interaction with Asp103 in the M2 receptor, while the methyl group itself occupies a small hydrophobic sub-pocket unique to the M2 conformer.

Case Study 2: The "Villain" Case – Avapritinib (Kinase Inhibition)

To understand the biological activity of the (R)-isomer, one must also analyze where it fails. Avapritinib (Ayvakit), a tyrosine kinase inhibitor for PDGFRA and KIT-mutant GIST, relies entirely on the (S)-configuration .[2][3]

The Failure of (R)

In the context of Type I kinase inhibitors binding to the active conformation (DFG-in), the (R)-methyl group creates a steric clash with the P-loop or the gatekeeper residue, preventing the deep binding required for potency.

Comparative Potency Data (KIT D816V Mutant):

EnantiomerIC50 (nM)Activity Status
(S)-Avapritinib 0.27 Active Drug
(R)-Avapritinib>100Inactive / Impurity

Implication for Researchers: When designing kinase inhibitors using this scaffold, the (R)-isomer often serves as a negative control to validate specific binding modes. If your hit series shows equipotent (R) and (S) activity, it suggests non-specific binding or a lack of interaction with the chiral pocket.

Experimental Protocols

Protocol A: Asymmetric Synthesis of (R)-2-Methylpiperazine

Reliability Level: High (Self-validating via optical rotation)

This protocol avoids the resolution of racemates, ensuring high enantiomeric excess (ee).

Reagents:

  • (R)-(-)-Phenylglycinol (Chiral auxiliary)[2][3]

  • Glyoxal (40% aq.)[3]

  • Sodium cyanoborohydride (NaBH3CN)[3]

  • Hydrogen/Palladium on Carbon (H2, Pd/C)[2]

Workflow:

  • Condensation: React (R)-phenylglycinol with glyoxal in methanol at 0°C to form the bis-imine intermediate.

  • Reduction: Treat in situ with NaBH3CN (3 equiv) to yield the N,N'-substituted diamine.[3]

  • Cyclization: Reflux with 1,2-dibromoethane in acetonitrile with K2CO3 to close the piperazine ring.

  • Chiral Auxiliary Removal: Hydrogenolysis using Pd/C (10 wt%) under H2 atmosphere (50 psi) in MeOH/HCl.

  • Purification: Recrystallize the hydrochloride salt from EtOH.

  • Validation: Check optical rotation. Expected

    
     (c=1, H2O).[3]
    
Protocol B: M2/M1 Receptor Binding Assay

Objective: Determine the selectivity of new (R)-2-methylpiperazine derivatives.

  • Membrane Prep: Use CHO cells stably expressing human M1 or M2 receptors.[3]

  • Radioligand: [3H]-N-Methylscopolamine (NMS) at 0.2 nM.[3]

  • Incubation: Incubate membranes (5-10 µg protein) with radioligand and varying concentrations of the test compound (10^-10 to 10^-5 M) in PBS (pH 7.4) for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.[3]

Visualizations

Diagram 1: SAR Logic of (R)-2-Methylpiperazine

This diagram illustrates how the (R)-methyl group dictates biological outcomes across different target classes.

SAR_Logic Scaffold (R)-2-Methylpiperazine Scaffold ConfLock Conformational Lock (Rigid Chair) Scaffold->ConfLock Steric Steric Bulk (C2 Position) Scaffold->Steric M2 M2 Muscarinic Receptor (GPCR) ConfLock->M2 Optimizes Binding Kinase KIT/PDGFRA Kinase (Enzyme) Steric->Kinase Clashes with Gatekeeper Metabolism Metabolic Enzymes (CYP450) Steric->Metabolism Hinders Access Selectivity High Selectivity (vs M1) M2->Selectivity Inactivity Steric Clash (Inactive) Kinase->Inactivity Stability Blocked N-Dealkylation (High Stability) Metabolism->Stability

Caption: SAR decision tree showing how the (R)-configuration drives selectivity in GPCRs while often hindering activity in specific kinase pockets compared to the (S)-isomer.[2][3]

Diagram 2: Synthesis Workflow (R-Phenylglycinol Route)

Synthesis_Flow Start (R)-Phenylglycinol + Glyoxal Step1 Reductive Amination (NaBH3CN) Start->Step1 Inter1 Diamine Intermediate Step1->Inter1 Step2 Cyclization (1,2-Dibromoethane) Inter1->Step2 Inter2 N-Substituted Piperazine Step2->Inter2 Step3 Hydrogenolysis (H2, Pd/C) Inter2->Step3 End (R)-2-Methylpiperazine (Final Product) Step3->End

Caption: Step-by-step synthetic pathway for generating enantiopure (R)-2-methylpiperazine.

References

  • Substituted 2-(R)-methyl piperazines as muscarinic M(2) selective ligands. Bioorganic & Medicinal Chemistry Letters, 2002.[3][4]

  • Avapritinib: uses, dosing, warnings, adverse events. Oncology News Central.[2]

  • Absolute structure of R-(-)-2-methylpiperazine and S-(+)-2-methylpiperazine. Acta Crystallographica Section B, 2013.[2][3]

  • Preparation of chiral 2-methylpiperazine. ResearchGate, 2025.

  • Design, Synthesis, and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. PLOS ONE, 2013.

Sources

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.